1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXXBJRNTFTYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617239 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207994-12-5 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207994-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS No. 207994-12-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical properties, synthesis, and critical applications, offering field-proven insights into its utilization.
Core Compound Profile
This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex bioactive molecules. Its structure, featuring a trifluoromethyl group and a chlorine atom on the pyridine ring, imparts unique electronic properties that are highly desirable in drug and pesticide discovery. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the final compound.[1]
The Chemical Abstracts Service (CAS) has assigned the number 207994-12-5 to this compound.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 207994-12-5 | [2] |
| Molecular Formula | C₈H₅ClF₃NO | [3] |
| Molecular Weight | 223.58 g/mol | |
| Boiling Point | 210.3 ± 40.0 °C (Predicted) | |
| Density | 1.400 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C |
Synthesis Strategies
The synthesis of this compound typically involves the introduction of an acetyl group onto a pre-functionalized pyridine ring. While specific, detailed protocols for its direct synthesis are not abundantly available in peer-reviewed literature, its preparation can be logically deduced from established organometallic and acylation methodologies. A plausible and commonly employed synthetic route is the Friedel-Crafts acylation or a related cross-coupling reaction.
A general approach involves the acylation of a suitable organometallic derivative of 3-chloro-5-(trifluoromethyl)pyridine. For instance, lithiation of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine followed by reaction with an acetylating agent like N,N-dimethylacetamide would yield the desired ketone.
Alternatively, a more direct approach could be the Friedel-Crafts acylation of 3-chloro-5-(trifluoromethyl)pyridine, although the electronic nature of the substituted pyridine ring would heavily influence the feasibility and regioselectivity of such a reaction. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent deactivates the ring towards electrophilic aromatic substitution, making harsh reaction conditions potentially necessary.[4][5][6]
The synthesis of the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is well-documented and often starts from 3-picoline through a series of chlorination and fluorination steps.[3]
The Role in Agrochemical and Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a key intermediate for the synthesis of isoxazoline-based insecticides.[2][4][5][7] These insecticides are a relatively new class of pesticides that exhibit potent activity against a wide range of pests.
Synthesis of Isoxazoline Insecticides: A Mechanistic Insight
The synthesis of isoxazoline insecticides from this compound typically proceeds through a multi-step sequence. A representative workflow is illustrated below.
Caption: Generalized workflow for the synthesis of isoxazoline insecticides.
Experimental Protocol: Synthesis of a Chalcone Intermediate
This protocol describes the base-catalyzed aldol condensation of this compound with a substituted benzaldehyde, which is the first critical step in the synthesis of many isoxazoline insecticides.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, add the desired substituted benzaldehyde (1.0-1.2 eq).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and then a cold, non-polar solvent like hexane to remove any unreacted aldehyde. The crude chalcone can be further purified by recrystallization or column chromatography.
The causality behind this experimental choice lies in the reactivity of the methyl group of the ethanone, which is sufficiently acidic to be deprotonated by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of the conjugated chalcone system.
Spectroscopic Data and Characterization
Accurate characterization of this compound is crucial for quality control and for confirming its identity in reaction mixtures. While a comprehensive, publicly available dataset is limited, predicted and typical spectroscopic features are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents, generally appearing in the downfield region (δ 7.5-9.0 ppm). The methyl protons will likely appear as a singlet around δ 2.5-2.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons, the carbons of the pyridine ring, and the methyl carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-Cl stretching and C-F stretching vibrations.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific hazard information should be obtained from the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel agrochemicals and pharmaceuticals. Its unique structural features, particularly the trifluoromethyl group, make it an attractive starting material for the development of potent isoxazoline insecticides. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
- 1. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. mdpi.com [mdpi.com]
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone chemical properties
An In-Depth Technical Guide to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. As a derivative of the trifluoromethylpyridine (TFMP) scaffold, it embodies key structural features that are highly sought after in modern molecule design. The strategic placement of a chloro group, a trifluoromethyl group, and an acetyl moiety on the pyridine ring creates a versatile building block with multiple reactive handles for chemical elaboration.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties.[1][2] These enhancements include increased metabolic stability, greater lipophilicity (which can improve membrane permeability), and altered electronic properties that can lead to stronger binding affinity with biological targets.[1][2] Simultaneously, the chlorine atom serves as a convenient leaving group for nucleophilic substitution reactions and a key participant in cross-coupling reactions, providing a direct pathway for constructing more complex molecular architectures.[3][4] This guide provides a comprehensive technical overview of the chemical properties, plausible synthetic routes, reactivity, and applications of this valuable intermediate.
Physicochemical and Structural Properties
The fundamental identity and characteristics of this compound are summarized below. It is important to note that while core identification data is well-established, comprehensive experimental physicochemical data is not widely available in public databases.
Table 1: Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | [5] |
| Synonyms | 3-Chloro-2-acetyl-5-(trifluoromethyl)pyridine | |
| CAS Number | 207994-12-5 | [6] |
| Molecular Formula | C8H5ClF3NO | [5][7] |
| Molecular Weight | 223.58 g/mol | [7] |
| Monoisotopic Mass | 223.00117 Da | [5] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid / Crystalline powder (predicted) | Based on typical properties of similar aromatic ketones. |
| XlogP | 2.4 | Predicted value, indicating moderate lipophilicity.[5] |
| Melting Point | Not reported | Experimental data not publicly available. |
| Boiling Point | Not reported | Experimental data not publicly available. |
| Solubility | Not reported | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). |
Synthesis and Reactivity
Plausible Synthetic Pathway
While numerous methods exist for the synthesis of trifluoromethylpyridine derivatives, a direct, published protocol for this compound is not readily found in peer-reviewed literature.[8][9] However, a logical and chemically sound approach can be devised based on established organometallic chemistry. A plausible route involves the selective acylation of a pre-functionalized pyridine ring, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which is a known commodity intermediate.[8][9]
The key transformation would involve a selective metal-halogen exchange at the more reactive 2-position, followed by quenching with an acetylating agent. The higher reactivity of the C2-chlorine is due to the inductive effect of the adjacent ring nitrogen.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
This protocol is a representative, non-validated procedure based on established chemical principles.
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C.
-
Causality: Anhydrous conditions and an inert atmosphere are critical to prevent the quenching of the highly reactive organolithium reagent. The low temperature stabilizes the lithiated intermediate, preventing side reactions.
-
-
Metal-Halogen Exchange: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature.
-
Causality: n-BuLi selectively replaces the chlorine at the C2 position due to its higher reactivity. A slight excess ensures complete conversion of the starting material.
-
-
Acylation: N-Methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) is added dropwise. The reaction is allowed to warm slowly to room temperature overnight.
-
Causality: The Weinreb amide is an excellent acylating agent that forms a stable tetrahedral intermediate, preventing over-addition to form a tertiary alcohol, which is a common side reaction with other acylating agents like acid chlorides or esters.
-
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.
-
Causality: The aqueous workup removes inorganic salts and unreacted reagents. Column chromatography is a standard method for purifying organic compounds of moderate polarity.
-
Core Reactivity Profile
The molecule's utility stems from its distinct reactive sites:
-
Acetyl Group: The ketone is susceptible to a wide range of transformations, including reduction to an alcohol, conversion to an oxime, or use in condensation reactions (e.g., aldol, Claisen-Schmidt) at the methyl position after deprotonation.
-
Chloro Substituent: The C3-chloro group can be displaced via nucleophilic aromatic substitution (SNAr) or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or amino groups.
-
Pyridine Ring: The trifluoromethyl group deactivates the ring towards electrophilic substitution but activates the chloro-substituent towards nucleophilic attack. The nitrogen atom retains its basicity and can be quaternized.
Applications in Research and Development
Role as a Versatile Chemical Intermediate
This compound is not typically an end-product but rather a high-value intermediate. Its structure is a cornerstone for building larger, more complex molecules with potential biological activity. The TFMP core is found in numerous commercialized agrochemicals and pharmaceuticals.[8][9][10][11] The presence of both a coupling-ready chloro group and a modifiable ketone allows for a divergent synthetic approach, where a wide variety of derivatives can be generated from a single, common intermediate. This is a powerful strategy in both drug discovery and agrochemical research for building libraries of compounds for screening.[12]
Caption: Divergent synthesis pathways from the core intermediate.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely published. Therefore, safety precautions must be extrapolated from structurally related compounds, such as other halogenated and trifluoromethylated pyridines.[13][14][15] These related compounds are often classified as hazardous.[15][16]
General Precautions:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][16] Avoid contact with skin, eyes, and clothing.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[13][16]
-
Fire Safety: Keep away from heat, sparks, and open flames.[13][14]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]
-
Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[15][17]
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][16]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]
Conclusion
This compound stands out as a strategically designed chemical building block. Its value is derived not from its own biological activity, but from the potential it unlocks for chemists. The combination of a trifluoromethyl group for modulating physicochemical properties and a versatile chloro-ketone framework for divergent synthesis makes it an important intermediate in the development of novel pharmaceuticals and agrochemicals. Its careful handling and application in well-designed synthetic campaigns will continue to contribute to the discovery of new and effective chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 6. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 7. CAS 944904-73-8 | 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone - Synblock [synblock.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 12. 1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one (CAS No. 339016-50-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Molecular Structure and Physicochemical Profile of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a highly functionalized heterocyclic ketone that serves as a critical building block in modern medicinal and agrochemical research. The strategic arrangement of its chloro, trifluoromethyl, and acetyl moieties on a pyridine scaffold offers a unique combination of physicochemical properties and synthetic versatility. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a valuable starting point for library synthesis and lead optimization.[1][2] This guide provides a comprehensive analysis of its molecular structure, a detailed protocol for its structural elucidation, a plausible synthetic pathway, and an exploration of its applications in drug discovery.
The Strategic Importance of Trifluoromethylpyridines in Chemical Synthesis
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and improve aqueous solubility. When combined with a trifluoromethyl (-CF3) group, the resulting molecule often gains significant pharmacological advantages.[1] The -CF3 group is a strong electron-withdrawing substituent and is highly lipophilic, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] this compound, CAS No. 207994-12-5, embodies this design principle, offering multiple points for chemical elaboration, making it a cornerstone intermediate for constructing complex molecular architectures.[3]
Molecular Identity and Physicochemical Characteristics
The fundamental properties of this compound are summarized below. These values, primarily derived from predictive models, provide a baseline for experimental design and handling.[4][5]
Molecular Structure
Caption: 2D structure of this compound.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 207994-12-5 | [3][4] |
| Molecular Formula | C₈H₅ClF₃NO | [4][5] |
| Molecular Weight | 223.58 g/mol | [4] |
| Boiling Point | 210.3 ± 40.0 °C (Predicted) | [4] |
| Density | 1.400 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | -2.02 ± 0.10 (Predicted) | [4] |
| XlogP | 2.4 (Predicted) | [5] |
| Storage Temp. | 2-8°C | [4] |
| SMILES | CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl | [5] |
Structural Elucidation and Spectroscopic Profile
While a definitive crystal structure for this specific molecule is not publicly documented, its molecular architecture can be confidently confirmed through a combination of standard spectroscopic techniques. The following sections describe the expected analytical signatures, providing a framework for quality control and characterization.
Workflow for Structural Confirmation
The logical flow for verifying the identity and purity of the compound is outlined below. This multi-technique approach ensures that all key structural features are accounted for, representing a self-validating system for characterization.
Caption: Experimental workflow for the structural elucidation of the target compound.
Mass Spectrometry (MS)
For a compound with the formula C₈H₅ClF₃NO, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M]+ at m/z 223.00117. Predicted collision cross-section (CCS) values for common adducts, such as [M+H]⁺ (137.2 Ų) and [M+Na]⁺ (148.4 Ų), can aid in identification during LC-MS analysis.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple and diagnostic. The three protons of the acetyl group (CH₃) will appear as a singlet, likely between δ 2.5-2.8 ppm. Two distinct signals are expected in the aromatic region for the pyridine ring protons. The proton at C4 will likely be a doublet coupled to the proton at C6, and the proton at C6 will be a doublet coupled to the proton at C4. Their precise shifts will be downfield due to the electron-withdrawing nature of the ring substituents.
-
¹³C NMR: Eight distinct carbon signals are anticipated. The carbonyl carbon of the ketone will be the most downfield signal (δ > 190 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining six carbons (five from the pyridine ring and one from the methyl group) will have characteristic shifts influenced by the attached functional groups.
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group, providing unambiguous confirmation of its presence.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ketone functional group, typically found in the range of 1690-1715 cm⁻¹. Additional characteristic bands for C-Cl, C-F, and C=N/C=C bonds of the substituted pyridine ring will also be present.
Proposed Synthesis Pathway
While this compound is commercially available, understanding its synthesis is crucial for process chemistry and the development of novel derivatives. A plausible and robust approach involves the acylation of a pre-functionalized pyridine ring, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, via a selective organometallic reaction.
Rationale for Experimental Choice
The use of an organometallic intermediate, such as a Grignard or organolithium reagent, allows for the regioselective formation of a carbon-carbon bond at the C2 position. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring compared to the 3-position facilitates selective metal-halogen exchange or Grignard formation. Subsequent reaction with an acetylating agent delivers the target ketone.
Step-by-Step Protocol (Illustrative)
-
Preparation of the Reaction Vessel: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous solvent (e.g., THF or diethyl ether).
-
Formation of the Organometallic Reagent: The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C). A solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise to selectively form the 2-lithiated pyridine intermediate.
-
Acylation: An acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, is added slowly to the reaction mixture while maintaining the low temperature.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.
Proposed Reaction Mechanism
Caption: A plausible synthetic mechanism for the target compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile synthetic intermediate. Its three distinct functional groups—the ketone, the chloro group, and the trifluoromethyl-activated pyridine ring—provide orthogonal handles for a diverse range of chemical transformations.
-
Ketone Moiety: The acetyl group is a precursor for a wide array of functionalizations. It can undergo condensation reactions to form imines or enamines, be reduced to a secondary alcohol (a key chiral center), or serve as a handle for forming larger heterocyclic systems like pyrazoles or oxadiazoles.[6]
-
Chloro Substituent: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) or serve as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of various aryl, alkyl, or amino groups.
-
Trifluoromethylpyridine Core: This stable core structure imparts desirable physicochemical properties to downstream compounds, enhancing their potential as drug candidates.[1][7] Its derivatives have been explored in various therapeutic areas, including oncology and infectious diseases.[1]
By leveraging these reactive sites, medicinal chemists can rapidly generate libraries of complex molecules, accelerating the hit-to-lead and lead optimization phases of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 4. ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]- manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 5. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 6. mzCloud – 3 3 Chloro 5 trifluoromethyl pyridin 2 yl 5 ethoxy 1 3 4 oxadiazol 2 3H one [mzcloud.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a key heterocyclic building block in medicinal chemistry and agrochemical research. The strategic incorporation of both a chloro and a trifluoromethyl group on the pyridine ring imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document will delve into the nomenclature, chemical properties, synthesis strategies, and the known and potential applications of this versatile intermediate, with a particular focus on its role in the development of new therapeutic agents and crop protection agents.
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, while the aromatic system allows for diverse functionalization. The introduction of a trifluoromethyl (-CF3) group has become a cornerstone of modern drug design.[1][2] This is due to the unique properties it confers upon a molecule, including:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.[1][3]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[1]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can significantly alter the pKa of nearby functional groups and influence the overall electronic distribution of the molecule, which can be critical for target binding.[1]
-
Improved Binding Affinity: The unique steric and electronic nature of the -CF3 group can lead to enhanced binding interactions with protein targets.[1]
The combination of a trifluoromethyl group with a chloro-substituted pyridine ring, as seen in this compound, creates a highly versatile and valuable intermediate for the synthesis of complex molecular architectures with potentially enhanced biological activity.[2]
Nomenclature and Chemical Properties
Synonyms and Identifiers
To facilitate comprehensive literature and database searches, it is essential to be aware of the various synonyms and identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone |
| CAS Number | 207994-12-5 |
| Molecular Formula | C8H5ClF3NO |
| Molecular Weight | 223.58 g/mol |
| Synonyms | 2-Acetyl-3-chloro-5-(trifluoromethyl)pyridine, 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)ethanone |
Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Monoisotopic Mass | 222.998444 u |
Data sourced from PubChem.[4]
Synthesis Strategies
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organometallic and pyridine chemistry. The synthesis of related trifluoromethylpyridine derivatives often starts from more readily available precursors.[2][5]
A potential synthetic pathway could involve the following key steps:
Caption: Plausible synthetic workflow for this compound.
Proposed Experimental Protocol:
-
Formation of the Organometallic Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine would be reacted with a strong base such as n-butyllithium or a Grignard reagent like isopropylmagnesium chloride at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The regioselectivity of this step is crucial and would likely favor metalation at the 2-position due to the directing effects of the adjacent chloro and pyridyl nitrogen atoms.
-
Acylation: An acetylating agent, such as acetyl chloride or acetic anhydride, would then be added to the solution containing the organometallic intermediate. The reaction would be allowed to warm to room temperature to facilitate the nucleophilic attack of the pyridyl anion on the electrophilic carbonyl carbon of the acetylating agent.
-
Work-up and Purification: The reaction would be quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The organic product would be extracted with a suitable solvent (e.g., ethyl acetate), and the organic layer would be washed, dried, and concentrated under reduced pressure. The crude product would then be purified using techniques such as column chromatography on silica gel to yield the desired this compound.
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The ketone functional group serves as a handle for a wide range of chemical transformations.
Agrochemicals
The trifluoromethylpyridine scaffold is a well-established pharmacophore in a variety of commercial pesticides, including insecticides, herbicides, and fungicides.[2][6] Derivatives of 2-chloro-5-(trifluoromethyl)pyridine are used in the synthesis of several highly effective crop protection agents.[7] While specific examples originating directly from this compound are not prominently documented, its structural motifs are present in various patented agrochemical compounds.
Pharmaceuticals
In the realm of drug discovery, trifluoromethylpyridine derivatives have shown promise in a multitude of therapeutic areas. The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting a range of biological pathways. For instance, related aminopyridine derivatives have been investigated as inhibitors of Werner (WRN) helicase, a target in cancers with microsatellite instability.[8]
The ethanone moiety can be readily transformed into other functional groups, such as amines, alcohols, or hydrazones, which can then be further elaborated to generate libraries of diverse compounds for high-throughput screening.
A key reaction of the ethanone is its conversion to an amine, 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 326809-08-9), via reductive amination. This amine is a crucial building block for the synthesis of more complex molecules.[9]
Caption: General workflow for the utilization of this compound in the synthesis of bioactive molecules.
Future Perspectives
The demand for novel chemical entities with improved efficacy, safety, and pharmacokinetic profiles continues to drive innovation in the pharmaceutical and agrochemical industries. Versatile and strategically functionalized building blocks like this compound are critical to these efforts. Future research will likely focus on:
-
Development of Novel Synthetic Methodologies: The discovery of more efficient, cost-effective, and environmentally friendly methods for the synthesis of this and related trifluoromethylpyridine intermediates.
-
Exploration of New Biological Targets: The use of this building block in the synthesis of compound libraries to screen against a wider range of biological targets, potentially leading to the discovery of first-in-class therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: The systematic modification of the core structure of this compound to probe the SAR of its derivatives and optimize their biological activity.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of a chloro-substituted pyridine ring and a trifluoromethyl group provides a powerful platform for the synthesis of novel bioactive molecules with enhanced properties. As our understanding of the "trifluoromethyl effect" continues to grow, so too will the importance of building blocks like this in the creation of the next generation of medicines and crop protection agents.
References
- 1. 5-chloro-3-trifluoromethyl-2-pyridinyl | Sigma-Aldrich [sigmaaldrich.com]
- 2. do.labnovo.com [do.labnovo.com]
- 3. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone(1125812-58-9) 1H NMR [m.chemicalbook.com]
- 7. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Custom chemicals & building blocks product catalogue [acints.com]
- 9. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a halogenated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a trifluoromethyl group and a chlorine atom on the pyridine ring, impart specific electronic and lipophilic properties that are crucial for its interaction with biological targets. As a key building block in the synthesis of more complex molecules, a thorough understanding of its physical properties is paramount for its effective use in research and development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside practical protocols for its analysis and safe handling.
Core Physical and Chemical Properties
A precise understanding of the fundamental physical properties of a compound is essential for its application in synthesis and formulation. The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonym | 2-Acetyl-3-chloro-5-(trifluoromethyl)pyridine | - |
| CAS Number | 207994-12-5 | [2] |
| Molecular Formula | C₈H₅ClF₃NO | [1] |
| Molecular Weight | 223.58 g/mol | |
| Monoisotopic Mass | 223.00117 Da | [1] |
| Predicted Boiling Point | 210.3 ± 40.0 °C | [3] |
| Predicted Density | 1.400 ± 0.06 g/cm³ | [3] |
| Predicted XlogP | 2.4 | [1] |
Note: Some physical properties, such as boiling point and density, are based on computational predictions and should be considered as estimates until experimentally verified.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would provide valuable information about their positions on the substituted ring.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon, the carbons of the pyridine ring, the trifluoromethyl carbon, and the methyl carbon.
-
¹⁹F NMR: The fluorine NMR spectrum would be characterized by a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1720 cm⁻¹. Additionally, vibrational modes corresponding to the C-Cl, C-F, and C-N bonds, as well as the aromatic C-H bonds of the pyridine ring, would be present.
Mass Spectrometry (MS)
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with isotopic peaks due to the presence of chlorine. Fragmentation analysis could help to further confirm the structure.
Experimental Protocols
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.5 °C).
Caption: Workflow for Melting Point Determination.
Acquisition of ¹H NMR Spectrum
NMR spectroscopy is a powerful tool for structural elucidation.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: The NMR tube is placed in the NMR spectrometer.
-
Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard ¹H NMR pulse sequence is then run to acquire the spectrum.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and referenced to an internal standard (e.g., TMS).
Caption: Workflow for ¹H NMR Spectrum Acquisition.
Safety and Handling
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable building block in modern chemical synthesis. A comprehensive understanding of its physical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development. While some experimental data remains to be fully characterized in publicly accessible literature, the provided information, including predicted values and established analytical protocols, serves as a critical resource for scientists and researchers in the field.
References
Navigating the Safety Profile of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone: A Technical Guide for Researchers
An In-depth Guide for Drug Development Professionals on the Safe Handling, Storage, and Emergency Management of a Key Pyridine Intermediate
Introduction: Understanding the Compound and its Context
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, with CAS Number 207994-12-5, is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and an acetyl moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures targeting a range of biological pathways.
This guide provides a comprehensive overview of the material safety considerations for this compound. It is important to note that a specific, publicly available Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this exact molecule is not readily accessible. Therefore, this document has been constructed by synthesizing safety data from structurally analogous compounds, including various chlorinated and fluorinated pyridines. This approach, grounded in established chemical principles, provides a robust, albeit provisional, safety profile to guide laboratory practice. Researchers must, however, always supplement this guide with their own institutional safety protocols and a thorough risk assessment before use.
Section 1: Hazard Identification and Classification
Based on an analysis of closely related chemical structures, this compound should be handled as a substance with multiple potential hazards. The primary concerns revolve around its irritant properties and potential toxicity upon ingestion or inhalation.
Probable GHS Hazard Classification
The following table summarizes the likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. These are inferred from analogous compounds and should be treated as a conservative estimate.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Visualizing the Hazard Profile
The following diagram illustrates the key hazard warnings associated with this chemical class.
Caption: Primary hazard classifications and their corresponding routes of exposure.
Section 2: Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure risk during routine laboratory operations.
Engineering Controls and Work Practices
-
Ventilation: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[1][2]
-
Static Discharge: For operations involving larger quantities of powdered material, take precautionary measures against static discharge by using non-sparking tools and ensuring proper grounding of equipment.[1]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential for preventing contact and absorption.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles, addressing the risk of serious eye irritation. |
| Skin Protection | Impervious laboratory coat and nitrile gloves | Prevents skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation or puncture. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if there is a risk of exceeding exposure limits or if irritation is experienced, particularly when handling the solid outside of a fume hood.[1] |
Section 3: Emergency Procedures and First Aid
Rapid and informed response to an exposure or spill is critical. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Immediately move the affected individual to fresh air.[1] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] 2. Wash the area with soap and water.[3] 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water.[3] 3. Seek immediate medical attention. |
Accidental Release and Spill Containment Workflow
In the event of a spill, a structured response is necessary to ensure safety and prevent environmental contamination.
Caption: Step-by-step workflow for responding to an accidental spill.
Section 4: Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C as indicated by suppliers.[4]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Environment: Store away from direct sunlight and sources of ignition.[1]
Chemical Stability and Reactivity
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous reaction.[1]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2]
Conclusion: A Framework for Responsible Research
References
An In-depth Technical Guide to the Hazard Profile of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
This document provides a comprehensive technical overview of the known and anticipated hazards associated with 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS No. 207994-12-5). As a specialized heterocyclic building block, this compound is primarily utilized in laboratory research and development, particularly in the synthesis of pharmaceutical and agrochemical compounds.[1] Understanding its hazard profile is critical for ensuring the safety of researchers and maintaining the integrity of experimental outcomes. This guide synthesizes available data from safety data sheets (SDS) of structurally similar compounds and chemical databases to construct a robust and cautious safety framework.
Section 1: Chemical Identity and Hazard Synopsis
This compound is a ketone derivative of a substituted pyridine ring. The combination of a chlorinated pyridine core and a trifluoromethyl group suggests that a cautious approach to handling is warranted due to the potential for reactivity and biological activity. While comprehensive toxicological data for this specific molecule is not extensively published, analysis of related structures, such as 2-chloro-5-(trifluoromethyl)pyridine, allows for a scientifically grounded hazard assessment.
GHS Classification (Anticipated)
Based on data from structurally related compounds, the following Globally Harmonized System (GHS) classification should be conservatively applied.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][5] |
Signal Word: Warning [5]
Hazard Pictograms:
Section 2: Toxicological Profile and Health Effects
The primary routes of exposure are inhalation of dust or aerosols, skin and eye contact, and ingestion. The toxicological profile is driven by the irritant nature of the compound and its potential for systemic effects upon absorption.
-
Oral Toxicity : Classified as harmful if swallowed.[2][3] Ingestion may lead to irritation of the gastrointestinal tract. If swallowed, it is critical to call a poison control center or doctor immediately and rinse the mouth.[6][7] Do NOT induce vomiting.[6]
-
Dermal Toxicity : Expected to be harmful in contact with skin.[4] The compound is a known skin irritant, causing redness and pain upon contact.[5][8] Prolonged exposure can lead to more severe irritation.
-
Inhalation Toxicity : Inhalation of dust is harmful and may cause respiratory irritation.[2][5] Symptoms can include coughing and shortness of breath. Personnel should be removed to fresh air if inhalation occurs.[5]
-
Eye Irritation : The compound causes serious eye irritation.[2][5] Direct contact can result in redness, pain, and potential damage if not promptly addressed.
-
Chronic Effects : Data on long-term exposure, carcinogenicity, and mutagenicity are not available for this specific compound. However, the absence of data necessitates handling it as a potentially hazardous substance for chronic exposure.
Section 3: Physicochemical Properties
Understanding the physical and chemical properties is fundamental to designing safe handling and storage protocols.
| Property | Value | Source |
| Molecular Formula | C8H5ClF3NO | - |
| CAS Number | 207994-12-5 | [1] |
| Appearance | Solid (form may vary) | [9] |
| Melting Point | 29 - 33 °C / 84.2 - 91.4 °F (for 2-Chloro-5-(trifluoromethyl)pyridine) | [9] |
| Boiling Point | 152 °C / 305.6 °F @ 760 mmHg (for 2-Chloro-5-(trifluoromethyl)pyridine) | [9] |
| Flash Point | 65 °C / 149 °F (for 2-Chloro-5-(trifluoromethyl)pyridine) | [9] |
| Solubility | No specific data available; likely soluble in organic solvents. | - |
Note: Some data is for the closely related compound 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) and should be used as an estimate.[9]
Section 4: Exposure Control and Personal Protection Protocol
A multi-layered approach to exposure control is mandatory. This involves engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary method for controlling exposure is to handle the material in a well-ventilated area.
-
Fume Hood : All weighing and solution preparation must be conducted inside a certified chemical fume hood.
-
Ventilation : Ensure general laboratory ventilation is adequate to prevent the accumulation of vapors.[4]
-
Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the procedures being performed. The following represents the minimum required PPE.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][9] A face shield should be used in addition to goggles when there is a splash hazard.
-
Skin Protection :
-
Gloves : Wear impervious gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact.
-
Lab Coat : A flame-retardant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection : If dusts are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges) should be used.[9]
Section 5: Safe Handling, Storage, and Emergency Protocols
Handling Protocol
Adherence to a strict handling protocol is essential to minimize risk.
-
Pre-Handling Check : Before starting work, confirm that the fume hood is operational and that all required PPE is available and in good condition.
-
Aliquotting : Avoid generating dust when handling the solid.[6] If possible, use a spatula in a draft-free area within the fume hood.
-
Cross-Contamination : Do not allow the chemical to come into contact with incompatible materials.[4]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[4][6]
Storage Protocol
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10] Some related compounds recommend refrigeration or freezer storage.[6][9]
-
Incompatibilities : Keep away from strong oxidizing agents.[6]
-
Atmosphere : For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable, as some related compounds are air-sensitive.[6]
Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical.
-
Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If the person is not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Skin Contact : Immediately take off all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, get medical advice.[5]
-
Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.
-
Ingestion : Call a POISON CENTER or doctor/physician immediately.[6] Rinse mouth with water. Do NOT induce vomiting.[11]
-
Spill Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] Do not allow the chemical to enter drains or waterways.[5][6]
-
Fire Fighting : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. In case of fire, thermal decomposition can release irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[6]
References
- 1. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone: Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document delves into the strategic synthesis of this key intermediate, including a plausible mechanistic pathway and a detailed experimental protocol. Furthermore, it outlines the expected physicochemical properties and spectroscopic data for robust characterization. The guide also explores the potential applications of this molecule as a versatile building block in the development of novel therapeutic agents, supported by an analysis of the biological significance of its structural motifs. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of fluorinated heterocycles in their research endeavors.
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl group, into pharmacologically active molecules has become a cornerstone of modern drug design.[1] The unique physicochemical properties conferred by fluorine, including increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The pyridine scaffold, a privileged structure in medicinal chemistry, when combined with a trifluoromethyl group, presents a powerful platform for the development of novel therapeutics across a wide range of disease areas.
This compound (also known as 2-acetyl-3-chloro-5-(trifluoromethyl)pyridine) is a key building block that incorporates these desirable features. Its strategic substitution pattern—a chloro group at the 3-position, a trifluoromethyl group at the 5-position, and an acetyl group at the 2-position—offers multiple points for synthetic diversification, making it a valuable intermediate for constructing complex molecular architectures with potential biological activity. This guide will provide a detailed exploration of this compound, from its synthesis to its potential applications.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that typically begins with a readily available starting material like 3-picoline. The overall strategy involves the sequential introduction of the trifluoromethyl, chloro, and acetyl groups onto the pyridine ring.
Synthesis of the Key Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine
A crucial intermediate in the synthesis of the target molecule is 2,3-dichloro-5-(trifluoromethyl)pyridine.[2] Several routes to this precursor have been reported, often involving the chlorination and fluorination of 3-picoline or its derivatives.[3]
One common approach involves the vapor-phase chlorination and fluorination of 3-picoline to yield 2-chloro-5-(trifluoromethyl)pyridine.[2] This intermediate can then be further chlorinated to introduce the second chlorine atom at the 3-position. A patented process describes the chlorination of 2-chloro-5-(trifluoromethyl)pyridine in the vapor phase in the presence of a catalyst, such as iron chloride on activated carbon, at elevated temperatures to produce 2,3-dichloro-5-(trifluoromethyl)pyridine.[4]
Plausible Mechanistic Pathway for Acylation
The final step in the synthesis of this compound involves the introduction of an acetyl group at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine. Due to the electron-withdrawing nature of the trifluoromethyl and chloro substituents, direct Friedel-Crafts acylation of the pyridine ring is challenging.[1][5] A more plausible approach involves an organometallic-mediated pathway.
One potential route is a Grignard-based acylation. The chlorine atom at the 2-position of the pyridine ring is generally more susceptible to metallation than the one at the 3-position. By treating 2,3-dichloro-5-(trifluoromethyl)pyridine with a Grignard reagent formation agent like magnesium, a pyridyl Grignard reagent could be selectively formed at the 2-position. Subsequent reaction of this organometallic intermediate with an acetylating agent, such as acetyl chloride or acetic anhydride, would yield the desired product.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound based on established organometallic methodologies.
Step 1: Formation of the Pyridyl Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF to the magnesium suspension.
-
If the reaction does not initiate, gentle heating may be required.
-
Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to 0 °C.
Step 2: Acylation Reaction
-
To the cooled Grignard solution, add a solution of acetyl chloride (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Physicochemical Properties and Characterization
The accurate characterization of this compound is essential for its use in further synthetic applications and biological screening. The expected physicochemical properties and spectroscopic data are summarized below.
| Property | Predicted/Expected Value | Source |
| Molecular Formula | C8H5ClF3NO | PubChem |
| Molecular Weight | 223.58 g/mol | PubChem |
| Appearance | Colorless to pale yellow solid or oil | - |
| CAS Number | 207994-12-5 | BLDpharm[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.6-8.8 (d, 1H, pyridine-H), δ 8.0-8.2 (d, 1H, pyridine-H), δ 2.7-2.9 (s, 3H, -COCH₃) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 195-200 (C=O), δ 150-155 (C-Cl), δ 145-150 (C-CF₃), δ 130-135 (CH), δ 120-125 (q, CF₃), δ 120-125 (CH), δ 25-30 (-COCH₃) | Predicted |
| Mass Spectrum (EI) | m/z 223 (M⁺), 208 (M⁺ - CH₃), 180 (M⁺ - COCH₃) | Predicted |
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a highly attractive scaffold for the synthesis of novel bioactive molecules.
Versatile Synthetic Handle
The acetyl group at the 2-position serves as a versatile handle for a wide range of chemical transformations. It can be:
-
Reduced to an alcohol, which can be further functionalized.
-
Converted to an oxime, hydrazone, or other derivatives, which are common pharmacophores.[7]
-
Utilized in aldol or other condensation reactions to build more complex side chains.
-
Transformed into an amine via reductive amination, opening avenues for the synthesis of various aminated pyridine derivatives.
Potential as a Bioactive Scaffold
Derivatives of 2-acetylpyridine have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[8][9] The presence of the chloro and trifluoromethyl groups on the pyridine ring of the title compound is expected to modulate its biological profile. For instance, the trifluoromethyl group can enhance membrane permeability and metabolic stability, while the chloro substituent can participate in halogen bonding or serve as a leaving group for further derivatization.
This compound can be a key intermediate in the synthesis of molecules targeting a variety of biological pathways. For example, it could be used to develop novel kinase inhibitors, where the pyridine core can act as a hinge-binding motif, and the substituents can be tailored to achieve selectivity and potency.
Conclusion
This compound is a strategically important building block in the field of medicinal chemistry. Its synthesis, while requiring a multi-step approach, leverages well-established chemical transformations. The unique combination of a substituted pyridine ring with a versatile acetyl handle provides a powerful platform for the generation of diverse chemical libraries for drug discovery programs. The anticipated biological significance of its structural motifs suggests that this compound and its derivatives hold considerable promise for the development of novel therapeutic agents. Further exploration of the synthetic utility and biological activities of this compound is warranted and is expected to yield valuable insights for the scientific community.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a key building block in the development of novel agrochemical and pharmaceutical agents.[1] The protocol herein details a robust and scalable method centered on the Grignard reaction, a cornerstone of carbon-carbon bond formation. We will explore the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and analytical validation methods. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reliable and reproducible outcome.
Chemical Profile and Properties
The target compound is a substituted pyridinyl ethanone, whose properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone | PubChem[2] |
| Synonyms | 2-Acetyl-3-chloro-5-(trifluoromethyl)pyridine | Apollo Scientific[3] |
| CAS Number | 207994-12-5 | BLDpharm[4] |
| Molecular Formula | C₈H₅ClF₃NO | PubChem[2] |
| Molecular Weight | 223.58 g/mol | PubChem[2] |
| Appearance | Expected to be a solid at room temperature | N/A |
Synthetic Strategy and Mechanism
Retrosynthetic Analysis
The most direct and reliable approach to synthesizing a ketone from a nitrile precursor is through the addition of an organometallic reagent, such as a Grignard reagent.[5] The retrosynthetic disconnection of the target ketone points to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile as the key starting material and a methyl Grignard reagent (e.g., Methylmagnesium bromide) as the source of the acetyl group.
Caption: Retrosynthetic analysis of the target ketone.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages: first, the nucleophilic addition of methylmagnesium bromide to the electrophilic carbon of the nitrile group. This forms a stable intermediate imine magnesium salt. Second, acidic hydrolysis of this intermediate breaks the carbon-nitrogen double bond to yield the final ketone product.
Caption: Overall two-step reaction pathway.
Mechanistic Deep Dive
The success of this synthesis hinges on the controlled reactivity of the Grignard reagent.
-
Nucleophilic Addition: The Grignard reagent, CH₃MgBr, acts as a potent source of the nucleophilic methyl carbanion (CH₃⁻). This nucleophile attacks the electrophilic carbon atom of the nitrile (C≡N) group. The pi-electrons from the C≡N bond are displaced onto the nitrogen atom, forming an intermediate imine anion.[5] This anion is stabilized as a magnesium salt.
-
Hydrolysis: The reaction is quenched with aqueous acid (e.g., dilute HCl). The imine salt is first protonated to form an iminium ion. A water molecule then attacks the iminium carbon, and after a series of proton transfers, ammonia is eliminated, revealing the ketone carbonyl group. The formation of the ketone only upon acidic workup is a key advantage, as it prevents a second addition of the Grignard reagent to the product, a common side reaction when synthesizing ketones from other carboxylic acid derivatives like esters or acid chlorides.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Purity | Supplier Notes |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | 80194-70-3 | 206.55 | 10.33 g (50 mmol) | >95% | Ensure anhydrous[6] |
| Methylmagnesium Bromide Solution | 75-16-1 | 119.24 | 20 mL (60 mmol) | 3.0 M in Diethyl Ether | Handle under inert gas |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | >99.8% | Dri-Solv or freshly distilled |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL | 2 M (aq.) | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 100 mL | Saturated (aq.) | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~20 g | Anhydrous | For drying |
| Diethyl Ether | 60-29-7 | 74.12 | 300 mL | Reagent Grade | For extraction |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | HPLC Grade | For chromatography |
| Hexanes | 110-54-3 | 86.18 | As needed | HPLC Grade | For chromatography |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or nitrogen/argon gas inlet
-
Dropping funnel (100 mL)
-
Thermometer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for flash chromatography
-
Standard laboratory glassware
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Grignard Reagent: Methylmagnesium bromide is highly flammable and reacts violently with water and protic solvents. All glassware must be oven- or flame-dried before use, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).[9]
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable and can form explosive peroxides. Use from freshly opened containers or test for peroxides before use.[9]
-
Reagents & Product: The starting nitrile and the final product are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][10] Avoid inhalation of dust/vapors and direct contact.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow from setup to analysis.
-
Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and a dropping funnel topped with a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (10.33 g, 50 mmol) followed by 150 mL of anhydrous THF. Stir the solution until the solid dissolves completely. Cool the flask to 0°C using an ice-water bath.
-
Grignard Addition: Charge the dropping funnel with the methylmagnesium bromide solution (20 mL of 3.0 M solution, 60 mmol, 1.2 eq). Add the Grignard reagent dropwise to the stirred nitrile solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. A color change and/or formation of a precipitate may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching (Hydrolysis): Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Very slowly and carefully, add 50 mL of 2 M aqueous HCl to quench the reaction. Caution: The initial addition may cause vigorous gas evolution and an exothermic reaction.
-
Extraction: Transfer the biphasic mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely as a yellow or brown oil/solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization and Validation
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | A singlet corresponding to the acetyl methyl protons (CH₃) around δ 2.5-2.8 ppm. Aromatic protons on the pyridine ring will appear as distinct signals in the aromatic region (δ 7.5-9.0 ppm). |
| ¹³C NMR | A signal for the ketone carbonyl carbon (C=O) around δ 190-200 ppm. A signal for the acetyl methyl carbon around δ 25-30 ppm. Signals for the aromatic carbons, including those bearing the Cl and CF₃ groups. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated mass (m/z ≈ 223.00 for the most abundant isotopes).[2] The isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio) should be observable. |
| Infrared (IR) | A strong characteristic absorption band for the ketone carbonyl (C=O) stretch between 1680-1710 cm⁻¹. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Grignard reagent. 2. Wet glassware or solvents quenching the Grignard. 3. Incomplete reaction. | 1. Titrate the Grignard reagent before use to confirm its concentration. 2. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. 3. Increase reaction time or gently warm the reaction mixture (e.g., to 40°C) after initial addition. |
| Recovery of Starting Material | 1. Insufficient Grignard reagent. 2. Low reactivity. | 1. Use a larger excess of the Grignard reagent (e.g., 1.5 eq). 2. As above, try extending the reaction time or applying gentle heat. |
| Complex Mixture of Products | 1. Impure starting materials. 2. Side reactions due to excessive heat. | 1. Check the purity of the starting nitrile before the reaction. 2. Maintain careful temperature control, especially during Grignard addition and quenching. |
Conclusion
The protocol described provides a reliable and well-characterized method for the synthesis of this compound. By leveraging the classic Grignard reaction with a nitrile precursor, this approach avoids common pitfalls associated with ketone synthesis, such as over-addition. Careful adherence to anhydrous conditions and safety protocols is paramount to achieving a high yield of the desired product, a valuable intermediate for further chemical exploration.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 3. ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]- manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 4. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | C9H3ClF6O | CID 53414982 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone: A Detailed Guide for Medicinal and Process Chemistry
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthetic pathway, mechanistic underpinnings, and practical execution of the synthesis. The protocols outlined herein are designed to be self-validating, with a strong emphasis on safety, reproducibility, and scalability.
Introduction: Strategic Importance of the Target Moiety
The 3-chloro-5-(trifluoromethyl)pyridine scaffold is a privileged motif in modern medicinal chemistry. The presence of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The chlorine atom provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space. The 2-acetyl substituent, as present in the target molecule, this compound, serves as a crucial precursor for the construction of more complex heterocyclic systems and for the introduction of diverse side chains.
This guide will focus on the most robust and widely applicable synthetic strategy for the preparation of this key intermediate: the Weinreb-Nahm ketone synthesis. This method is renowned for its high yields and chemoselectivity, avoiding the common issue of over-addition often encountered with more reactive organometallic reagents.[1]
Reaction Mechanism and Rationale
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Step 1: Formation of the Weinreb-Nahm Amide
The initial step involves the conversion of the carboxylic acid to the corresponding N-methoxy-N-methylamide, also known as the Weinreb-Nahm amide. This is typically achieved by activating the carboxylic acid, for example with a coupling reagent, followed by reaction with N,O-dimethylhydroxylamine hydrochloride. A variety of coupling reagents can be employed for this transformation.[2]
Step 2: Grignard Reaction with the Weinreb-Nahm Amide
The Weinreb-Nahm amide is then treated with a Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), to afford the desired ketone. The key to the success of the Weinreb-Nahm synthesis lies in the stability of the tetrahedral intermediate formed upon addition of the Grignard reagent. This intermediate is stabilized by chelation between the magnesium atom and the oxygen atoms of the carbonyl and methoxy groups, preventing the collapse of the intermediate and subsequent over-addition of the Grignard reagent.[1] Aqueous work-up then liberates the ketone.
Visualizing the Synthesis Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from the commercially available 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Figure 1: Workflow for the synthesis of the target ketone.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Purity |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | Major chemical suppliers | ≥97% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | Major chemical suppliers | ≥99% |
| Oxalyl chloride ((COCl)₂) | 79-37-8 | Major chemical suppliers | ≥98% |
| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | Major chemical suppliers | ≥98% |
| Triethylamine (Et₃N) | 121-44-8 | Major chemical suppliers | ≥99.5% |
| Dichloromethane (DCM) | 75-09-2 | Major chemical suppliers | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | Major chemical suppliers | Anhydrous |
| Methylmagnesium bromide (3.0 M in diethyl ether) | 75-16-1 | Major chemical suppliers | 3.0 M |
| Hydrochloric acid (HCl) | 7647-01-0 | Major chemical suppliers | 1 M aq. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Prepared in-house | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Major chemical suppliers | - |
| Silica gel for column chromatography | 7631-86-9 | Major chemical suppliers | 60 Å, 230-400 mesh |
Step 1: Synthesis of N-methoxy-N-methyl-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide (Weinreb Amide)
Causality: The conversion of the carboxylic acid to an acid chloride in situ using thionyl chloride or oxalyl chloride provides a highly reactive electrophile for the subsequent amidation. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the N,O-dimethylhydroxylamine.
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) to form a slurry.
-
Slowly add thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) dropwise at 0 °C. Note: A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in DCM and add triethylamine (2.2 eq.) at 0 °C. Stir for 15 minutes.
-
Slowly add the solution of the acid chloride to the N,O-dimethylhydroxylamine/triethylamine mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 2: Synthesis of this compound
Causality: The Grignard reagent, methylmagnesium bromide, acts as a strong nucleophile, attacking the carbonyl carbon of the Weinreb amide. The reaction is performed at low temperature to ensure the stability of the tetrahedral intermediate and prevent side reactions. Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water.[3]
Protocol:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the purified N-methoxy-N-methyl-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.5 eq., 3.0 M in diethyl ether) dropwise via the dropping funnel, maintaining the internal temperature below -65 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as the final product.
Safety and Hazard Information
Hazard Statement: this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5][6] May cause respiratory irritation.[4][5]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash skin thoroughly after handling.[4] Use only outdoors or in a well-ventilated area.[4]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[5] Store locked up.[4]
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring (2H, complex multiplets or doublets), and a singlet for the methyl protons of the acetyl group (3H, ~2.5 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon (~190-200 ppm), the trifluoromethyl carbon (quartet, ~120-130 ppm), carbons of the pyridine ring, and the methyl carbon of the acetyl group. |
| ¹⁹F NMR | A singlet for the trifluoromethyl group. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₈H₅ClF₃NO. |
Conclusion
The synthesis of this compound via the Weinreb-Nahm ketone synthesis protocol is a reliable and high-yielding method suitable for both laboratory-scale synthesis and potential scale-up. The protocols provided in this guide, grounded in established chemical principles, offer a clear and actionable pathway for the preparation of this valuable synthetic intermediate. Adherence to the detailed procedures and safety precautions is paramount to ensure a successful and safe synthetic outcome.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone as a Versatile Intermediate in Agrochemical Discovery
Section 1: Introduction and Strategic Significance
In the landscape of modern agrochemical research, the discovery of novel active ingredients is paramount for sustainable crop protection. Certain molecular scaffolds have emerged as "privileged structures" due to their consistent association with potent biological activity. The trifluoromethylpyridine (TFMP) moiety is a preeminent example of such a scaffold, forming the backbone of numerous successful commercial insecticides, fungicides, and herbicides.[1][2][3]
The power of the TFMP fragment stems from the unique physicochemical properties imparted by its substituents. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly enhances metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The chlorine atom further modulates the electronic profile and lipophilicity of the molecule, often contributing to improved efficacy and spectrum of activity.
This document focuses on 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS No. 207994-12-5), a key heterocyclic building block. Its strategic value lies in the combination of the activated TFMP core with a chemically versatile ethanone (acetyl) group. This acetyl moiety serves as a reactive handle for extensive synthetic elaboration, allowing researchers to rapidly generate diverse libraries of candidate molecules. These application notes provide a technical guide for leveraging this intermediate in discovery workflows.
| Property | Value | Source(s) |
| CAS Number | 207994-12-5 | [5][6] |
| Molecular Formula | C₈H₅ClF₃NO | [6] |
| Molecular Weight | 223.58 g/mol | [6] |
| Common Names | 2-Acetyl-3-chloro-5-(trifluoromethyl)pyridine | [6] |
| Primary Use | Synthetic Intermediate | [7][8] |
Section 2: The Role of the Trifluoromethylpyridine (TFMP) Scaffold
The CTP-ethanone intermediate is a launchpad for developing candidates across all major agrochemical classes. The TFMP core provides the foundational bioactivity, while modifications to the ethanone side chain allow for fine-tuning of potency, selectivity, and physical properties.
Caption: Strategic pathways for agrochemical development from the core intermediate.
Insecticide Development
The chloronicotinyl framework is historically significant, most notably in the development of neonicotinoid insecticides that target the nicotinic acetylcholine receptor (nAChR) in insects.[9][10] While CTP-ethanone is not a neonicotinoid, its structure is primed for conversion into novel nAChR modulators or other insecticidal classes. The ethanone group can be readily condensed with hydrazines to form pyrazole derivatives, a class known for potent insecticidal activity.[11]
Fungicide Development
Several commercial fungicides are built upon the TFMP scaffold. For example, Fluazinam, a pyridinamine derivative, is an effective uncoupler of oxidative phosphorylation.[3] The ethanone group of our intermediate can be transformed through reactions like α-halogenation followed by substitution with triazoles, or through condensation reactions to build oxadiazole or thiazole rings, all of which are common pharmacophores in modern fungicides.[12]
Herbicide Development
The TFMP moiety is integral to aryloxyphenoxypropionate herbicides such as fluazifop-butyl and haloxyfop-methyl, which act as acetyl-CoA carboxylase (ACCase) inhibitors.[2][3] CTP-ethanone can serve as a starting point for novel herbicidal structures by elaborating the side chain into moieties that mimic the natural substrates of key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[3][13]
Section 3: Synthetic Protocols & Methodologies
The primary utility of CTP-ethanone is as a reactive intermediate. The following protocol details a representative two-step synthesis of a hypothetical pyrazole-based insecticidal candidate, demonstrating the causality behind the synthetic choices.
Objective: To demonstrate the conversion of CTP-ethanone into a more complex heterocyclic system with potential insecticidal activity. The chosen target is a pyrazole derivative, a scaffold frequently found in commercial insecticides.
Caption: Synthetic workflow from CTP-ethanone to a pyrazole derivative.
Protocol 3.1: Synthesis of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)prop-2-en-1-one (Ene-aminoketone Intermediate)
-
Rationale: This step activates the methyl group of the ethanone for cyclization. Dimethylformamide dimethyl acetal (DMF-DMA) acts as both a reagent and solvent, forming a reactive ene-aminoketone. This is a common and efficient method for preparing 1,3-dicarbonyl synthons.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol, 2.24 g).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (30 mL).
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ene-aminoketone intermediate.
-
Step 2: Cyclization to form 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole
-
Rationale: Hydrazine hydrate is a dinucleophile that will react with the ene-aminoketone at two electrophilic sites. The initial nucleophilic attack occurs at the β-carbon of the double bond, displacing dimethylamine. The second intramolecular attack occurs at the ketone carbonyl, followed by dehydration to form the stable aromatic pyrazole ring.
-
Procedure:
-
Dissolve the ene-aminoketone intermediate from Step 1 (8 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (N₂H₄·H₂O) (12 mmol, 0.6 mL) dropwise to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water.
-
Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexane to yield the final pyrazole product.
-
Section 4: Application in Biological Screening
Once a new derivative is synthesized, its biological activity must be quantified. The following protocols provide standardized methods for preliminary screening against common agricultural pests.
Caption: General workflow for in-vitro agrochemical bioassays.
Protocol 4.1: In-vitro Insecticidal Bioassay against Cotton Aphid (Aphis gossypii)
-
Rationale: The leaf-dip or leaf-disc method is a standard, reliable technique for evaluating the contact and ingestion toxicity of compounds against sucking insects like aphids.[14][15]
-
Procedure:
-
Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in analytical grade DMSO. Create a series of dilutions (e.g., 500, 250, 100, 50, 10 ppm) in deionized water containing 0.1% Tween-80 as a surfactant. A negative control (0.1% Tween-80 in water) and a positive control (a commercial aphicide) should be included.
-
Leaf Disc Preparation: Using a cork borer, cut fresh cotton or cucumber leaf discs (2 cm diameter).
-
Treatment: Dip each leaf disc into a test solution for 10-15 seconds, ensuring complete coverage. Allow the discs to air dry on a wire rack for 1-2 hours.
-
Assay Setup: Place one treated leaf disc, adaxial side up, onto a layer of 1.5% agar in a Petri dish (5 cm diameter). This keeps the leaf turgid.
-
Infestation: Carefully transfer 10-15 adult apterous (wingless) aphids onto each leaf disc using a fine paintbrush.
-
Incubation: Seal the Petri dishes with perforated parafilm and place them in an incubator at 25±1°C with a 16:8 hour (L:D) photoperiod.
-
Mortality Assessment: After 48 hours, count the number of dead aphids under a stereomicroscope. Aphids that are moribund or unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
-
Protocol 4.2: In-vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
-
Rationale: The poison-food technique is a fundamental method to assess the direct effect of a chemical on the vegetative growth of a fungal pathogen.[16][17] Fusarium oxysporum is a common and economically important soil-borne pathogen.
-
Procedure:
-
Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO.
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.
-
Treatment: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1 ppm). Ensure the DMSO concentration does not exceed 1% v/v in the final medium. Pour the amended PDA into sterile Petri dishes (9 cm diameter). A negative control (PDA + 1% DMSO) and a positive control (a commercial fungicide) are required.
-
Inoculation: From a 7-day-old culture of Fusarium oxysporum, use a sterile 5 mm cork borer to cut a mycelial disc from the edge of the active colony.
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of each treated and control plate. Seal the plates and incubate at 28±1°C in the dark.
-
Growth Assessment: After 72-96 hours, or when the mycelium in the control plate has reached the edge, measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the negative control. Determine the EC₅₀ (effective concentration for 50% inhibition) by plotting inhibition percentage against the logarithm of the concentration.
-
Section 5: Data Interpretation & SAR Insights
Effective research requires translating raw data into actionable knowledge. The goal is to establish a Structure-Activity Relationship (SAR) that guides the next round of synthesis.
Hypothetical Data Summary:
| Compound ID | Structure | Class | Aphid LC₅₀ (ppm) | F. oxysporum EC₅₀ (ppm) |
| CTP-ethanone | Starting Material | Intermediate | > 500 | > 100 |
| PZ-Derivative-01 | 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole | Pyrazole | 4.5 | > 100 |
Expert Analysis & Causality: The data clearly demonstrates the value of synthetic elaboration. The CTP-ethanone intermediate itself shows negligible biological activity. However, its conversion into the pyrazole derivative (PZ-Derivative-01) results in a dramatic increase in insecticidal potency against aphids, with an LC₅₀ of 4.5 ppm. This potent activity can be attributed to the introduction of the pyrazole ring, a known pharmacophore that effectively interacts with critical targets in the insect nervous system, such as GABA-gated chloride channels. The lack of fungicidal activity suggests this particular modification confers specificity towards insect targets over fungal ones. This insight validates the synthetic strategy and suggests that further modifications on the pyrazole ring (e.g., N-alkylation or substitution) could be a fruitful avenue for lead optimization.
Section 6: Conclusion
This compound is not merely a chemical reagent but a strategic platform for agrochemical innovation. Its activated trifluoromethylpyridine core provides a foundation of desirable physicochemical properties, while its reactive ethanone handle offers a gateway to immense chemical diversity. By employing rational synthetic strategies, such as those outlined in these notes, researchers can efficiently convert this intermediate into novel molecular architectures with potent and specific biological activities. The protocols provided herein offer a validated framework for the synthesis and subsequent biological evaluation of next-generation crop protection candidates derived from this versatile building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 6. ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]- manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 7. qingmupharm.com [qingmupharm.com]
- 8. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 9. researchgate.net [researchgate.net]
- 10. Imidacloprid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Strategic Role of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated moieties into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethylpyridine scaffold, in particular, has emerged as a privileged structural motif in a variety of active pharmaceutical ingredients (APIs). 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a key heterocyclic ketone, serves as a critical building block for the construction of complex molecular architectures, most notably in the synthesis of advanced therapeutic agents.
This guide provides a comprehensive overview of the applications of this compound as a pharmaceutical intermediate. We will delve into its synthesis, physicochemical properties, and its pivotal role in the synthesis of Verubecestat (MK-8931), a potent BACE1 inhibitor investigated for the treatment of Alzheimer's disease[1][2][3]. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and the scientific rationale behind the methodologies.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 207994-12-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₅ClF₃NO | --INVALID-LINK-- |
| Molecular Weight | 223.58 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to yellow solid | General Laboratory Observation |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | --INVALID-LINK-- |
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Synthesis of this compound: A Conceptual Overview
The synthesis of the title compound typically originates from more readily available trifluoromethylpyridine precursors. A common synthetic strategy involves the chlorination and subsequent functionalization of a suitable pyridine derivative. While specific, detailed industrial synthesis protocols are often proprietary, a general retrosynthetic analysis points towards the acylation of a 2,3-disubstituted-5-(trifluoromethyl)pyridine derivative.
A plausible synthetic route, based on established organometallic and heterocyclic chemistry principles, is outlined below. This conceptual pathway serves to illustrate the key transformations involved.
Caption: Conceptual synthetic pathway to the target molecule.
Application in the Synthesis of a Verubecestat (MK-8931) Precursor
A significant application of this compound is its use as a key intermediate in the synthesis of the BACE1 inhibitor Verubecestat (MK-8931)[2][3]. The ketone functionality of the title compound provides a reactive handle for the construction of more complex heterocyclic systems. A crucial step in the synthesis of a Verubecestat precursor involves the condensation of this compound with a suitable diamine to form a dihydropyrazine ring system.
Protocol: Synthesis of a Dihydropyrazine Precursor for Verubecestat
This protocol is a representative procedure based on the synthetic strategies disclosed in the scientific literature for the synthesis of Verubecestat and related compounds.
Materials:
-
This compound
-
(S)-1,2-Diaminopropane
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), (S)-1,2-diaminopropane (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Solvent Addition: Add a sufficient volume of toluene to suspend the reactants.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired dihydropyrazine precursor.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The use of a Dean-Stark trap is crucial for driving the condensation reaction to completion by removing the water byproduct, thereby shifting the reaction equilibrium towards the product side.
-
p-Toluenesulfonic Acid (PTSA): PTSA acts as an acid catalyst to protonate the carbonyl oxygen of the ethanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.
-
Azeotropic Solvent: Toluene forms an azeotrope with water, facilitating its removal at a temperature lower than the boiling point of water, which is a gentle and effective method for dehydration.
Caption: Experimental workflow for the synthesis of the dihydropyrazine precursor.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its successful application in multi-step pharmaceutical synthesis. The following are standard analytical techniques for its characterization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of the title compound and for monitoring reaction progress.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method allows for the separation of the main compound from potential impurities, such as starting materials or byproducts from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of this compound.
-
¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts would show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group.
-
¹³C NMR (101 MHz, CDCl₃): Predicted spectra would show signals for the carbonyl carbon, the carbons of the pyridine ring (with characteristic splitting for the trifluoromethyl-substituted carbon), and the methyl carbon.
-
¹⁹F NMR (376 MHz, CDCl₃): A singlet corresponding to the trifluoromethyl group would be expected.
Actual spectral data should be compared with reference spectra from reliable sources or obtained from in-house analysis for definitive identification.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique substitution pattern, featuring a reactive ketone, a chloro leaving group, and an electron-withdrawing trifluoromethyl group, makes it an ideal starting material for the construction of complex, biologically active molecules. The application of this intermediate in the synthesis of the BACE1 inhibitor Verubecestat (MK-8931) underscores its importance in the development of novel therapeutics for neurodegenerative diseases. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to effectively utilize this key building block in their drug discovery and development endeavors.
References
Application Notes and Protocols for the Versatile Intermediate: 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Introduction: A Key Building Block in Modern Synthesis
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, with CAS Number 207994-12-5, is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its unique electronic and steric properties, arising from the interplay of the chloro, trifluoromethyl, and acetyl groups on the pyridine scaffold, offer a rich platform for a variety of chemical transformations. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing trifluoromethyl group, activates the chloro-substituent for nucleophilic aromatic substitution. Concurrently, the acetyl group provides a reactive handle for a wide array of condensation and addition reactions. This guide provides an in-depth exploration of the key reaction mechanisms involving this versatile building block, complete with detailed, field-proven protocols for its application in research and development.
Core Reactivity and Mechanistic Considerations
The reactivity of this compound can be broadly categorized into three main areas: reactions at the acetyl group, nucleophilic substitution at the C3-chloro position, and transformations involving both functionalities.
Reactions at the Acetyl Group: A Gateway to Heterocyclic Systems
The acetyl group is a versatile functional handle for the construction of various carbon-carbon and carbon-heteroatom bonds. Key transformations include condensation reactions and nucleophilic additions.
The methyl group of the acetyl moiety is sufficiently acidic to be deprotonated by a suitable base, forming an enolate. This enolate can then participate in condensation reactions with aldehydes and other electrophiles to generate α,β-unsaturated ketones (chalcones) and related structures. These products are valuable precursors for the synthesis of various heterocyclic systems.
Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The reaction is initiated by the deprotonation of the α-carbon of the acetyl group by a base, typically a hydroxide or an alkoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting alkoxide intermediate is protonated by the solvent to yield an aldol addition product, which readily undergoes base-catalyzed dehydration to afford the stable, conjugated α,β-unsaturated ketone.
Caption: Mechanism of Claisen-Schmidt Condensation.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde.
| Reagent | Molar Eq. | Purity | Supplier |
| This compound | 1.0 | >98% | BLDpharm[1] |
| Aromatic Aldehyde | 1.1 | >98% | Sigma-Aldrich |
| Sodium Hydroxide | 2.0 | >97% | Merck |
| Ethanol | - | 95% | Fisher Scientific |
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL per mmol of ketone) in a round-bottom flask, add the aromatic aldehyde (1.1 eq).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq in 5 mL of water per mmol of ketone) dropwise to the reaction mixture with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified chalcone derivative.
The acetyl group can be utilized in a one-pot reaction with a hydrazine derivative to form pyrazoles, a class of heterocycles with significant pharmacological and agrochemical applications.[2][3][4]
Mechanism: Cyclocondensation with Hydrazine
The reaction proceeds through the initial formation of a hydrazone by the reaction of the ketone with hydrazine. Subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the substitution pattern of the hydrazine and the reaction conditions.
Caption: Synthesis of Pyrazole Derivatives.
Protocol 2: Preparation of a Pyrazole Derivative
This protocol outlines a general procedure for the synthesis of a pyrazole from this compound.
| Reagent | Molar Eq. | Purity | Supplier |
| This compound | 1.0 | >98% | ChemScene[2] |
| Hydrazine Hydrate or Phenylhydrazine | 1.2 | >98% | Sigma-Aldrich |
| Glacial Acetic Acid | - | ACS Grade | Fisher Scientific |
| Ethanol | - | 99% | Merck |
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (10:1 v/v).
-
Add hydrazine hydrate or phenylhydrazine (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
The presence of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen atom significantly activates the C3-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates.
Mechanism: SNAr Reaction
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyridine ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Protocol 3: Amination via Nucleophilic Aromatic Substitution
This protocol provides a general method for the substitution of the chloro group with an amine.
| Reagent | Molar Eq. | Purity | Supplier |
| This compound | 1.0 | >98% | BLDpharm[1] |
| Amine (e.g., piperidine, morpholine) | 1.5 | >99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 2.0 | >99% | Merck |
| N,N-Dimethylformamide (DMF) | - | Anhydrous | Fisher Scientific |
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add the amine (1.5 eq) at room temperature under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Ketone
The acetyl group can be selectively reduced to the corresponding alcohol, which can serve as a chiral building block if the reduction is performed asymmetrically. This transformation opens up further synthetic possibilities.
Protocol 4: Sodium Borohydride Reduction to the Alcohol
This protocol describes a straightforward reduction of the ketone to the corresponding secondary alcohol.
| Reagent | Molar Eq. | Purity | Supplier |
| This compound | 1.0 | >98% | ChemScene[2] |
| Sodium Borohydride (NaBH₄) | 1.5 | >98% | Sigma-Aldrich |
| Methanol | - | ACS Grade | Fisher Scientific |
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol product. Further purification can be achieved by column chromatography if necessary.
Applications in Drug Discovery and Agrochemicals
The derivatives of this compound are key components in a variety of biologically active molecules. For instance, pyrazole derivatives synthesized from this intermediate are found in numerous pesticides and pharmaceuticals.[5] The isoxazoline scaffold, which can be accessed through intermediates derived from this ketone, is a prominent feature in modern insecticides. The ability to readily functionalize both the acetyl group and the chloro-substituent allows for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery and agrochemical development programs.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. A thorough understanding of its reactivity, particularly at the acetyl and chloro positions, enables the rational design and efficient synthesis of a wide range of complex and valuable molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this important intermediate.
References
- 1. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of a Trifluoromethylated Pyridine Ketone
In the landscape of contemporary drug discovery and agrochemical development, fluorinated organic molecules have taken a central role. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the privileged fluorinated motifs, the trifluoromethylpyridine core stands out for its prevalence in a range of bioactive compounds.[2] 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a crucial intermediate, serving as a versatile building block for the synthesis of complex molecules, most notably in the creation of isoxazoline-class insecticides like afoxolaner.[3][4][5]
This technical guide provides detailed experimental procedures for the synthesis and application of this compound. The protocols are designed for researchers, medicinal chemists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | [3] |
| Molecular Weight | 223.58 g/mol | [3] |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
| Melting Point | Not widely reported | - |
| Boiling Point | Not widely reported | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from reaction conditions |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound: A Plausible Protocol
While specific, detailed public-domain syntheses of this exact molecule are scarce, a plausible and efficient route can be designed based on established organometallic chemistry principles. The following protocol outlines a Grignard-based approach, a robust method for the formation of carbon-carbon bonds.
Reaction Scheme:
Caption: Plausible synthetic route to the target ketone.
Detailed Experimental Protocol:
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
Isopropylmagnesium chloride (i-PrMgCl) in Tetrahydrofuran (THF)
-
Acetyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Grignard Reagent Formation: Cool the solution to -15 to -10 °C. Slowly add a solution of isopropylmagnesium chloride (1.05 eq) in THF via a dropping funnel, maintaining the internal temperature below -5 °C. Stir the mixture at this temperature for 1-2 hours. This step selectively forms the Grignard reagent at the more reactive 2-position of the pyridine ring.
-
Acylation: Cool the reaction mixture to -78 °C. Slowly add acetyl chloride (1.2 eq) to the flask. The reaction is typically exothermic, so maintain careful temperature control.
-
Reaction Monitoring and Quenching: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Application in the Synthesis of Isoxazoline Derivatives: The Case of Afoxolaner
A primary application of this compound is in the synthesis of isoxazoline-based ectoparasiticides, such as afoxolaner.[3][4][5] The ketone functionality serves as a key electrophilic partner in condensation and cyclization reactions.
Reaction Workflow:
Caption: Workflow for isoxazoline synthesis.
Protocol for Isoxazoline Formation:
This protocol describes a general procedure for the synthesis of a 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-aryl-4,5-dihydroisoxazole derivative, a core structure in many bioactive molecules.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-formyl-N-(2,2,2-trifluoroethyl)naphthalene-1-carboxamide for afoxolaner synthesis)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Acetic acid
Procedure:
Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 10-20% w/v) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with water, and dry. The crude chalcone can be used in the next step without further purification or can be recrystallized from a suitable solvent (e.g., ethanol).
Part B: Isoxazoline Cyclization
-
Suspend the crude chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add a base such as sodium acetate (2.0 eq) or an aqueous solution of NaOH.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated isoxazoline product, wash with water, and dry.
-
The product can be further purified by recrystallization or column chromatography.
Further Synthetic Applications: Nucleophilic Substitution Reactions
The chloro and trifluoromethyl groups on the pyridine ring, along with the acetyl group, create a unique electronic environment that allows for a variety of nucleophilic substitution reactions.
General Principles:
The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than halogens at the 2- or 4-positions of the pyridine ring. The electron-withdrawing nature of the trifluoromethyl and acetyl groups enhances the electrophilicity of the ring, facilitating nucleophilic attack.[6][7][8]
Potential Nucleophilic Substitution Reactions:
-
Amination: Reaction with primary or secondary amines, often in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a palladium catalyst (Buchwald-Hartwig amination), can introduce diverse amino functionalities.
-
Alkoxylation/Aryloxylation: Displacement of the chloride with alkoxides or phenoxides can be achieved, typically under basic conditions and sometimes with copper catalysis (Ullmann condensation).
-
Thiolation: Reaction with thiols or their corresponding thiolates can introduce sulfur-containing moieties.
-
Cyanation: The introduction of a nitrile group can be accomplished using cyanide sources like KCN or Zn(CN)₂ with palladium catalysis.
These transformations open avenues for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a high-value intermediate with significant applications in the synthesis of modern pharmaceuticals and agrochemicals. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors. As with any chemical process, appropriate safety precautions and optimization of reaction conditions for specific substrates are essential for successful outcomes.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. afoxolaner synthesis - chemicalbook [chemicalbook.com]
- 4. Afoxolaner - Wikipedia [en.wikipedia.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biological activity of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone derivatives
An Application Guide to the Biological Evaluation of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone Derivatives
Introduction
The this compound scaffold is a cornerstone for a burgeoning class of synthetic compounds with significant therapeutic potential. This structure masterfully combines the pharmacophoric properties of a pyridine ring with the unique physicochemical characteristics of a trifluoromethyl (-CF3) group. The pyridine moiety is a ubiquitous feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions.[1][2] The trifluoromethyl group, a bioisostere of a methyl group, is highly electronegative and lipophilic, often enhancing metabolic stability, binding affinity, and cell membrane permeability of a parent molecule.[3][4]
Derivatives of this core structure are synthesized by chemically modifying the ethanone group, creating a diverse library of molecules such as chalcones, hydrazones, pyrazoles, and other heterocyclic systems. These derivatives have demonstrated a wide spectrum of biological activities, most notably in the realms of oncology and microbiology.[5][6] This guide serves as a comprehensive resource for researchers, providing detailed protocols and foundational insights for the systematic evaluation of the anticancer and antimicrobial properties of this promising compound class.
Section 1: Evaluation of Anticancer Activity
Pyridinone and related pyridine derivatives have garnered substantial interest as anticancer agents due to their capacity to interfere with critical cellular processes required for tumor growth and survival.[1][2] Mechanistic studies reveal that these compounds can induce programmed cell death (apoptosis) and halt the cell cycle, often at the G2/M phase transition, preventing cancer cells from proliferating.[5][7] The following protocols provide a robust framework for the initial in vitro assessment of novel derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to determine a compound's effect on cell viability and proliferation.[8] It measures the metabolic activity of mitochondrial dehydrogenases in living cells.
Workflow for In Vitro Anticancer Testing
Caption: General workflow for the in vitro evaluation of novel anticancer compounds.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, HepG2 for liver) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9] Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well microtiter plates at a density of 5,000–10,000 cells per well in 100 µL of medium. Allow them to adhere and resume exponential growth for 24 hours.
-
Rationale: Using a panel of cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity and potential selectivity.[10][11]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in sterile DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the overnight culture medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
Rationale: A wide concentration range is essential to generate a complete dose-response curve, which is necessary for accurate IC₅₀ calculation.[8]
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate the plates for 3-4 hours at 37°C.
-
Rationale: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, producing insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.[8]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates for 15 minutes.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Rationale: DMSO is a highly effective organic solvent for solubilizing the water-insoluble formazan, allowing for accurate spectrophotometric quantification.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (% Viability) = (OD_Treated / OD_Control) * 100.
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%.[11]
-
Data Presentation: Cytotoxicity
Quantitative data should be summarized for clear comparison. The IC₅₀ value is the standard metric for potency.
| Compound ID | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD | Positive Control (Doxorubicin) IC₅₀ (µM) ± SD |
| Derivative 1A | MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 | 0.9 ± 0.1 |
| Derivative 1A | HCT-116 | Colon Carcinoma | 7.2 ± 0.5 | 0.7 ± 0.08 |
| Derivative 1B | MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.9 ± 0.1 |
| Derivative 1B | HCT-116 | Colon Carcinoma | 11.8 ± 1.3 | 0.7 ± 0.08 |
| Note: Data are hypothetical and for illustrative purposes only. |
Protocol: Apoptosis Detection via Annexin V-FITC/PI Staining
To determine if cytotoxicity is mediated by apoptosis, the Annexin V/Propidium Iodide (PI) assay is employed, analyzed via flow cytometry.[8][9]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight. Treat the cells with the test derivative at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Rationale: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Visualization: Apoptosis Signaling Pathway
Many chemotherapeutic agents induce apoptosis through the intrinsic (mitochondrial) pathway.
Intrinsic Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway often targeted by anticancer agents.[9]
Section 2: Evaluation of Antimicrobial Activity
The trifluoromethylpyridine scaffold is a promising backbone for the development of novel antibacterial agents.[12][13] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[6][12]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select bacterial strains for testing (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Inoculate the strains in a suitable broth (e.g., Mueller-Hinton Broth, MHB) and incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Rationale: Standardizing the inoculum density is critical for the reproducibility of MIC results. A high bacterial load can overwhelm the antimicrobial agent, leading to falsely elevated MIC values.[17]
-
-
Plate Preparation:
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Prepare a 2X concentrated stock of the test derivative. Add 50 µL of this stock to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Rationale: Serial dilution is an efficient method to test a wide range of concentrations to pinpoint the exact MIC.[16]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
A colorimetric indicator like Resazurin can be added to aid in visualization. Live cells reduce blue Resazurin to pink Resorufin.[14] The MIC is the lowest concentration where the blue color is retained.
-
Data Presentation: Antimicrobial Activity
MIC values provide a clear quantitative measure of a compound's antimicrobial potency.
| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Drug (Amoxicillin) MIC (µg/mL) |
| Derivative 2A | S. aureus | Positive | 4.9 | 2.0 |
| Derivative 2A | E. coli | Negative | 10.5 | >64 |
| Derivative 2B | S. aureus | Positive | 1.8 | 2.0 |
| Derivative 2B | E. coli | Negative | 5.5 | >64 |
| Note: Data are modeled after published results for similar compounds[12][18] and are for illustrative purposes only. |
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. scilit.com [scilit.com]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of antimicrobial activity [protocols.io]
- 17. actascientific.com [actascientific.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the dedicated technical support guide for the purification of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS No. 207994-12-5). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate. Here, we address common challenges and frequently encountered questions, providing not just protocols but the underlying chemical principles to empower you to solve purification hurdles effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each entry is formatted as a question detailing a common problem, followed by a detailed answer providing potential causes and actionable solutions.
Q1: My final product shows low purity (<95%) by NMR and LC-MS, with persistent side-peaks. What are the likely impurities and how can I remove them?
A1: Low purity is often attributable to impurities with polarities and solubilities similar to the target compound, making separation challenging.
Common Causes & Identification:
-
Unreacted Starting Material: The most common starting material for the synthesis of this ketone is 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][2] This impurity is less polar than the product and should be readily identifiable by GC-MS or LC-MS.
-
Hydrolysis Byproduct: If the synthesis or workup involves harsh aqueous acidic or basic conditions, the acetyl group can be cleaved, leading to the formation of 3-chloro-5-(trifluoromethyl)pyridin-2-ol. This impurity is significantly more polar.
-
Regioisomeric Ketones: Depending on the synthetic route, acylation could potentially occur at other positions on the pyridine ring, leading to isomers that may be difficult to separate. For example, 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is a known isomer.[3]
Step-by-Step Purification Strategy:
-
Optimize Column Chromatography: This is the most robust method for removing a variety of impurities. Standard silica gel chromatography is effective.[4][5]
-
Stationary Phase: Silica Gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient elution is highly recommended. Start with a low-polarity solvent system and gradually increase polarity. This will first elute non-polar impurities (like unreacted starting material) before the product.
-
Loading: For best results, use "dry loading." Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This prevents band broadening caused by dissolving the sample in a strong solvent.[4]
-
| Eluent System (Hexane:Ethyl Acetate) | Ratio (v/v) | Purpose |
| Hexane | 100% | Pre-elution to remove very non-polar impurities. |
| Hexane:EtOAc | 95:5 to 90:10 | Elution of unreacted starting materials and non-polar by-products. |
| Hexane:EtOAc | 85:15 to 80:20 | Elution of the target compound. |
| Hexane:EtOAc | 70:30 onward | Elution of more polar impurities. |
-
Recrystallization: If the product is ≥95% pure after chromatography but still requires further polishing, recrystallization is an excellent final step.[6]
-
Solvent Screening: The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[7] Test small amounts in solvents like isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.
-
Procedure: Dissolve the compound in the minimum amount of hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[7]
-
Q2: The purified product is a persistent yellow-to-brown oil and fails to crystallize. What is causing this and how can it be resolved?
A2: The failure to crystallize and the presence of color often point to two distinct but related issues: residual impurities inhibiting lattice formation and the presence of minor, highly colored degradation products. Pyridine derivatives can sometimes be susceptible to discoloration.[8]
Potential Causes:
-
Residual Solvent: Even trace amounts of chromatography solvents (like ethyl acetate or DCM) can act as an "impurity" and prevent crystallization.
-
Minor Impurities: Small amounts of structurally similar impurities can disrupt the crystal lattice formation.
-
Degradation: The compound may have some instability to prolonged exposure to light, air, or silica gel (if acidic).
Troubleshooting Protocol:
-
Rigorous Solvent Removal: Dry the oil under high vacuum (e.g., <1 mbar) for several hours, possibly with gentle heating (30-40°C) if the compound is thermally stable. This is the most common solution.
-
Charcoal Treatment: To remove color, dissolve the oily product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-20 minutes at room temperature, and then filter through a pad of Celite® to remove the charcoal. Evaporate the solvent. Caution: Activated charcoal can adsorb the product, leading to some yield loss.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure material from a previous batch, add it to the oil to act as a template for crystallization.
-
Two-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (e.g., dichloromethane or ether). Slowly add a "poor" solvent (e.g., hexane or pentane) dropwise until the solution becomes persistently turbid. Allow the mixture to stand undisturbed. This is a highly effective method for inducing crystallization.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-pass purification workflow for crude this compound after synthesis?
A1: A robust and generally applicable workflow involves a sequence of logical steps from crude reaction mixture to highly pure, crystalline solid. The goal is to remove different classes of impurities at each stage.
Caption: General purification workflow for the target compound.
An initial aqueous workup is often beneficial to remove inorganic salts and water-soluble reagents.[9] This is followed by column chromatography as the primary purification step, with recrystallization reserved for achieving the highest level of purity.
Q2: How do I select the right solvent system for column chromatography without extensive trial and error?
A2: Thin-Layer Chromatography (TLC) is the essential tool for method development. Use the same stationary phase for your TLC plate (e.g., silica gel 60 F254) as you will for your column.
Protocol for TLC Method Development:
-
Spot your crude material on a TLC plate.
-
Develop the plate in a chamber with a test solvent system (e.g., 90:10 Hexane:EtOAc).
-
Visualize the plate under UV light (254 nm).
-
Goal: The ideal solvent system for column chromatography will give your target compound an Rf value of 0.25 - 0.35 .
-
If the Rf is too high (>0.5), the compound will elute too quickly, resulting in poor separation. Decrease the polarity of the eluent (i.e., add more hexane).
-
If the Rf is too low (<0.1), the elution will take a very long time, and the bands will broaden. Increase the polarity of the eluent (i.e., add more ethyl acetate).
-
-
Ensure there is clear separation between the spot for your product and any major impurities.
Q3: Is this compound stable on silica gel?
A3: this compound is generally stable on standard, neutral silica gel. However, some grades of silica can be slightly acidic, which could potentially catalyze degradation over very long exposure times (e.g., a column running for >24 hours). If you observe significant streaking on TLC or a lower-than-expected yield from the column, consider the following:
-
Use Neutralized Silica: You can prepare a slurry of silica gel in your eluent and add a small amount of a neutralizer like triethylamine (~0.1-0.5% v/v) before packing the column.
-
Work Quickly: A properly optimized "flash" column chromatography, where air pressure is used to speed up the elution, should be completed in well under an hour, minimizing contact time with the stationary phase.[5]
Troubleshooting Decision Tree
If your initial purification attempt is unsuccessful, use this decision tree to diagnose the problem and identify the appropriate next step.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 944904-73-8 | 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-YL)ethanone - Synblock [synblock.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]
Optimizing reaction conditions for 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone synthesis
Welcome to the technical support center for the synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable insights for optimizing your reaction conditions.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low to No Product Yield
Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. I've confirmed the integrity of my starting materials. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in the acylation of a pyridine ring, particularly one that is electron-deficient due to the presence of a trifluoromethyl group, is a common challenge. The primary reasons often revolve around the reaction conditions and the nature of the electrophilic substitution on the pyridine ring.
Root Cause Analysis & Corrective Actions:
-
Inadequate Catalyst Activity: The Friedel-Crafts acylation of pyridine derivatives is often challenging due to the electron-deficient nature of the ring, which is further deactivated by the trifluoromethyl group.[1] The nitrogen atom in the pyridine ring can also coordinate with the Lewis acid catalyst, deactivating it.[2]
-
Solution: Ensure your Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Consider using a stronger Lewis acid or increasing the stoichiometric ratio of the catalyst to the substrate. However, be aware that excess Lewis acid can lead to side reactions.[3] It may be beneficial to explore alternative catalytic systems, such as solid superacid catalysts, which can be easier to handle.[2]
-
-
Suboptimal Reaction Temperature: The activation energy for the acylation of a deactivated ring can be high, requiring elevated temperatures to proceed at a reasonable rate.[3]
-
Solution: Gradually increase the reaction temperature. Start with refluxing in a suitable solvent and monitor the reaction progress by TLC or GC. A higher boiling point solvent might be necessary, but be cautious of potential side reactions at very high temperatures.[4]
-
-
Incorrect Acylating Agent or Activation: The choice and activation of the acylating agent are critical.
-
Solution: Acetic anhydride is a common acylating agent. Its activation by the Lewis acid generates the acylium ion, the key electrophile.[2] Ensure the acetic anhydride is of high purity and free from acetic acid, which can interfere with the reaction. Alternatively, acetyl chloride can be used, which is generally more reactive.
-
Experimental Protocol for Yield Optimization:
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Lewis Acid Catalyst | 1.1 eq. AlCl₃ | 2.5-3.0 eq. AlCl₃ | Overcomes catalyst deactivation by the pyridine nitrogen.[3] |
| Temperature | Room Temperature | Reflux (e.g., in dichloroethane) | Provides sufficient energy to overcome the activation barrier of the deactivated ring.[3] |
| Reaction Time | 4-6 hours | 12-24 hours | Allows for complete conversion of the starting material.[3] |
| Solvent | Dichloromethane | Dichloroethane or Nitrobenzene | Higher boiling point solvents can facilitate the reaction at elevated temperatures. |
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the potential side reactions, and how can I minimize them?
Answer:
The formation of multiple products is often due to side reactions competing with the desired acylation. Understanding these pathways is key to suppressing them.
Common Side Reactions:
-
Polysubstitution: Although the acetyl group is deactivating, forcing conditions can sometimes lead to the introduction of a second acetyl group.[2]
-
Rearrangement: While less common in acylation compared to alkylation, rearrangement of the acylium ion can occur under certain conditions.[5]
-
Ring Opening/Degradation: Harsh reaction conditions (high temperature, strong acid) can lead to the degradation of the pyridine ring.
-
Reaction with Solvent: Some solvents can participate in side reactions, especially at elevated temperatures.
Strategies for Minimizing Impurities:
-
Control of Stoichiometry: Carefully control the stoichiometry of the acylating agent. Use a slight excess (1.1-1.2 equivalents) to ensure complete reaction of the starting material without promoting polysubstitution.
-
Gradual Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature before gradually heating. This helps to control the initial exotherm and minimize side reactions.
-
Choice of Solvent: Use an inert solvent that does not react under the reaction conditions. Dichloroethane is a common choice.
-
Purification Strategy: Effective purification is crucial.
-
Acid-Base Extraction: Since the product is a pyridine derivative, it is basic. An acid wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.[4]
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from closely related impurities. A gradient elution with a mixture of hexane and ethyl acetate is often successful.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm struggling with the work-up and purification of the final product. What are the best practices for isolating pure this compound?
Answer:
A robust work-up and purification strategy is essential for obtaining a high-purity product.
Recommended Work-up and Purification Protocol:
-
Quenching the Reaction: After the reaction is complete (as determined by TLC or GC), cool the mixture to 0°C and slowly quench it by adding it to a mixture of crushed ice and water. This will hydrolyze the excess acylating agent and deactivate the Lewis acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Washing the Organic Layer:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]
-
Wash with brine (saturated aqueous NaCl) to remove any remaining water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification:
-
The crude product can often be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed if the crude product is a solid.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What is the underlying mechanism for this synthesis?
A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[2] The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).[7]
-
Electrophilic Aromatic Substitution: The electron-rich π system of the pyridine ring attacks the acylium ion. This is the rate-determining step and is slower for electron-deficient rings.[5]
-
Deprotonation: A base (often the AlCl₄⁻ complex) removes a proton from the intermediate, restoring the aromaticity of the pyridine ring and yielding the final product.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while Friedel-Crafts acylation is a common method, other strategies exist for the synthesis of 2-acetylpyridines. These can be particularly useful if the Friedel-Crafts approach proves problematic.
-
Metalation followed by Acylation: The pyridine ring can be deprotonated at the 2-position using a strong base like n-butyllithium (n-BuLi), followed by quenching with an acylating agent.[1] This method often requires very low temperatures.
-
Grignard Reagent Addition: The reaction of a Grignard reagent (e.g., CH₃MgBr) with a suitable pyridine-2-carboxylic acid derivative can also yield the desired ketone.[8][9]
-
From 2-Cyanopyridine: Nucleophilic addition of a methyl organometallic reagent to 2-cyano-3-chloro-5-(trifluoromethyl)pyridine followed by hydrolysis is another potential route.[8]
Q3: How does the trifluoromethyl group affect the reaction?
A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence on the pyridine ring has two major effects:
-
Deactivation of the Ring: It reduces the electron density of the pyridine ring, making it less nucleophilic and therefore less reactive towards electrophilic attack. This is why more forcing reaction conditions (higher temperature, stronger catalyst) are often required compared to the acylation of unsubstituted pyridine.[10]
-
Directing Effect: In electrophilic aromatic substitution, the -CF₃ group is a meta-director. However, in this specific substrate, the substitution pattern is already defined by the starting material, 3-chloro-5-(trifluoromethyl)pyridine. The acylation occurs at the 2-position, which is ortho to the chloro group and para to the trifluoromethyl group. The directing effects of both the chloro and trifluoromethyl groups, as well as the pyridine nitrogen, influence the regioselectivity of the reaction.
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:
-
Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acylating Agents (e.g., Acetyl Chloride, Acetic Anhydride): These are corrosive and lachrymatory. Handle them in a fume hood.
-
Solvents: Many organic solvents are flammable and/or toxic. Ensure adequate ventilation and avoid sources of ignition.
-
Quenching: The quenching of the reaction with water can be highly exothermic. Perform this step slowly and with cooling.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[2]
III. Experimental Workflow Overview
Caption: General workflow for the synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9 [chemicalbook.com]
- 7. byjus.com [byjus.com]
- 8. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 9. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, providing explanations of the underlying causes and actionable solutions.
Question 1: Why is the yield of my desired product, this compound, consistently low?
Answer:
Low yields in this synthesis are a common challenge and can often be attributed to several factors, primarily related to the stability and reactivity of the key intermediates. The most probable synthetic route involves a Grignard reaction, as direct Friedel-Crafts acylation of the electron-deficient 3-chloro-5-(trifluoromethyl)pyridine ring is generally inefficient[1][2][3].
-
Inefficient Grignard Reagent Formation: The formation of the pyridyl Grignard reagent is a critical step. The electron-withdrawing nature of the chloro and trifluoromethyl groups can make the formation of the Grignard reagent from a corresponding bromo- or iodo-pyridine precursor challenging.
-
Solution: Ensure that the magnesium turnings are of high purity and are properly activated. This can be achieved by stirring them under an inert atmosphere with a small crystal of iodine or a few drops of 1,2-dibromoethane until a reaction is initiated. The reaction should be conducted in a scrupulously dried apparatus under a positive pressure of an inert gas like argon or nitrogen.
-
-
Homo-coupling of the Grignard Reagent: A significant side reaction that can reduce the yield of the desired product is the homo-coupling of the Grignard reagent to form a bipyridyl byproduct.
-
Solution: This can be minimized by adding the halide precursor slowly to the magnesium turnings to maintain a low concentration of the Grignard reagent in the reaction mixture. Performing the reaction at a lower temperature can also help to control the rate of this side reaction.
-
-
Reaction with the Acetylating Agent: The Grignard reagent can react with the acetylating agent (e.g., acetyl chloride or acetic anhydride) in a 2:1 ratio to form a tertiary alcohol, which is a common byproduct in Grignard reactions with esters and acid chlorides.[4]
-
Solution: To avoid this, the acetylating agent should be added slowly to the Grignard reagent at a low temperature (typically 0 °C or below). Using a less reactive acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide), can also prevent this over-addition, as the initial adduct is stable and does not react further with the Grignard reagent.
-
Question 2: I am observing a significant amount of an unknown, high-molecular-weight impurity in my crude product. What could it be and how can I prevent its formation?
Answer:
A high-molecular-weight impurity is often the result of a side reaction involving the starting materials or the intermediate Grignard reagent.
-
Likely Impurity: The most probable high-molecular-weight byproduct is the homo-coupled bipyridyl species, formed from the reaction of two molecules of the pyridyl Grignard reagent.
-
Prevention:
-
Controlled Addition: As mentioned previously, the slow addition of the halide precursor during the Grignard formation is crucial.
-
Use of a Co-solvent: In some cases, the use of a co-solvent like THF with a less polar solvent can help to better solvate the Grignard reagent and reduce the rate of homo-coupling.
-
Transmetalation: An alternative approach is to first form a lithium-halogen exchange intermediate using n-butyllithium at a very low temperature, followed by transmetalation with magnesium bromide to form the Grignard reagent. This can sometimes provide a cleaner reaction with less homo-coupling.
-
Question 3: My final product is difficult to purify. What are the recommended purification strategies?
Answer:
Purification can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: This is the most effective method for separating the desired product from byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective. The polarity of the desired ketone product is intermediate between the nonpolar homo-coupled byproduct and the more polar tertiary alcohol byproduct.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. A solvent system should be chosen in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble.
-
Distillation: If the product is a liquid and the boiling points of the product and byproducts are sufficiently different, vacuum distillation can be a viable purification option.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
A1: Due to the electron-deficient nature of the pyridine ring, a Grignard-based approach is generally the most reliable.[5] This involves the formation of a Grignard reagent from a suitable precursor like 2-bromo-3-chloro-5-(trifluoromethyl)pyridine, followed by acylation with an appropriate acetylating agent.
Q2: What are the critical process parameters to control during the Grignard reagent formation?
A2: The most critical parameters are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Any moisture will quench the Grignard reagent.
-
Inert Atmosphere: The reaction must be carried out under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent reaction with oxygen and moisture.
-
Temperature Control: The reaction is typically initiated at room temperature and then may require gentle heating. However, excessive temperatures can promote side reactions.
Q3: Which acetylating agent is best for this synthesis?
A3: While acetyl chloride and acetic anhydride can be used, they are prone to over-addition to form a tertiary alcohol.[4] The use of a Weinreb amide, such as N-methoxy-N-methylacetamide, is highly recommended as it forms a stable intermediate that prevents the second addition of the Grignard reagent, thus leading to a cleaner reaction and higher yield of the desired ketone.
Q4: Can I use a Friedel-Crafts acylation for this synthesis?
A4: A direct Friedel-Crafts acylation on 3-chloro-5-(trifluoromethyl)pyridine is not advisable. The pyridine ring is already electron-deficient, and the presence of two strong electron-withdrawing groups (chloro and trifluoromethyl) further deactivates the ring towards electrophilic aromatic substitution, making the reaction conditions for a Friedel-Crafts acylation prohibitively harsh and the yields likely to be very low or nil.[1][2][3]
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates a plausible Grignard-based synthetic route and the key points where common byproducts can form.
Caption: Synthetic pathway and common byproducts.
Product and Potential Byproduct Characteristics
The following table summarizes the key characteristics of the desired product and the most common byproducts to aid in their identification and separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations |
| This compound | C₈H₅ClF₃NO | 223.58 | Desired product, typically observed as the major peak in GC-MS and LC-MS.[6] |
| Bipyridyl Byproduct | C₁₂H₄Cl₂F₆N₂ | 361.08 | Higher molecular weight, less polar than the desired product. Elutes earlier in reverse-phase HPLC. |
| Tertiary Alcohol Byproduct | C₁₅H₁₁ClF₃N₂O | 326.71 | Higher molecular weight, more polar than the desired product. Elutes later in reverse-phase HPLC. |
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 6. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone stability issues and degradation
Welcome to the technical support center for 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, handling, and potential degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and data from analogous structures to help you navigate challenges in your experiments.
Troubleshooting Guide: Common Experimental Issues
Researchers may encounter variability in experimental outcomes when working with this compound. This guide addresses common issues, their probable causes, and corrective actions.
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Inconsistent reaction yields or appearance of unknown impurities in NMR/LC-MS. | Compound Degradation: The compound is susceptible to degradation under certain conditions. | Review your experimental setup: • pH: Avoid strongly acidic or basic conditions, which can promote hydrolysis of the trifluoromethyl group or reactions at the acetyl group.• Temperature: Minimize exposure to high temperatures. While some thermal stability is expected, prolonged heating can lead to degradation.[1]• Light: The chloropyridine moiety suggests potential photosensitivity.[2] Protect your reaction from light, especially if the reaction is lengthy. |
| Low purity of starting material upon receipt or after short-term storage. | Improper Storage: The compound may have degraded due to inappropriate storage conditions. | Verify storage conditions: • Store in a cool, dark, and dry place. Some suppliers recommend cold-chain transportation, suggesting that refrigeration is advisable.[3]• Ensure the container is tightly sealed to prevent moisture ingress, which could lead to hydrolysis. |
| Formation of a new major peak in LC-MS during workup. | Hydrolysis during aqueous workup: The trifluoromethyl group can be susceptible to hydrolysis under certain pH conditions.[4][5] | Modify your workup procedure: • Use neutral or slightly acidic (pH 4-6) water for extraction.• Minimize the duration of the aqueous workup.• Consider an anhydrous workup if your reaction chemistry allows. |
| Reaction stalling or incomplete conversion. | Inhibition by degradation products: Degradants may interfere with your reaction. | Purify the starting material: • If you suspect degradation of your starting material, purify it by an appropriate method (e.g., column chromatography, recrystallization) before use.• Run a small-scale control reaction with purified material to confirm. |
Frequently Asked Questions (FAQs)
Stability and Degradation
Q1: What are the likely degradation pathways for this compound?
A1: Based on its structure, the compound has several potential degradation pathways:
-
Hydrolysis: The trifluoromethyl group is an electron-withdrawing group that can be susceptible to hydrolysis under strong acidic or basic conditions to form a carboxylic acid.[4][5]
-
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring, activated by the chloro and trifluoromethyl substituents, is prone to nucleophilic attack.[6] This could lead to the displacement of the chloride by nucleophiles present in the reaction mixture.
-
Photodegradation: Chloropyridines are known to undergo photodegradation, which can lead to a complex mixture of byproducts.[2] It is advisable to protect the compound from light.
-
Reactions at the Acetyl Group: The acetyl group can undergo reactions typical of ketones, such as aldol condensation or reactions with nucleophiles, especially under basic conditions.[7]
Q2: How stable is this compound in common organic solvents?
A2: The compound is expected to be reasonably stable in common aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile under inert atmosphere and protection from light. Protic solvents like methanol or ethanol could potentially act as nucleophiles in substitution reactions, especially at elevated temperatures or in the presence of a base.
Q3: What are the expected degradation products under forced degradation conditions?
A3: Forced degradation studies are designed to intentionally degrade a compound to understand its stability profile.[4][7] While specific data for this compound is not publicly available, predicted degradation products include:
-
Acidic/Basic Hydrolysis: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (from hydrolysis of the acetyl group) or 3-chloro-2-acetyl-5-carboxypyridine (from hydrolysis of the trifluoromethyl group).
-
Oxidative Degradation: The pyridine ring and the acetyl group could be susceptible to oxidation, potentially leading to N-oxides or cleavage of the acetyl group.
-
Thermal Degradation: High temperatures could lead to complex decomposition, potentially involving the loss of the trifluoromethyl group as fluorinated byproducts.
-
Photodegradation: A variety of products could be formed, including dechlorinated species and other rearranged products.[2]
Experimental Protocols & Methodologies
Protocol 1: General Handling and Storage
To ensure the integrity of this compound, follow these handling and storage procedures:
-
Receiving: Upon receipt, inspect the packaging for any signs of damage. If damage is present, contact the supplier immediately.
-
Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place. Refrigeration at 2-8 °C is recommended.
-
Handling:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
-
Dispensing:
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Use clean, dry spatulas and glassware.
-
After dispensing, purge the container with an inert gas (e.g., nitrogen or argon) before resealing to minimize exposure to air and moisture.
-
Protocol 2: Assessing Purity by High-Performance Liquid Chromatography (HPLC)
A general HPLC method for assessing the purity of this compound and detecting potential impurities is provided below. This method may require optimization for your specific instrumentation and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 2. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. qingmupharm.com [qingmupharm.com]
- 5. 2-Amino-3-chloro-5-trifluoromethylpyridine | 79456-26-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Optimizing the Synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone. This molecule is a crucial building block in modern medicinal and agrochemical research. However, its synthesis is challenging due to the highly electron-deficient nature of the pyridine core, which is substituted with two powerful electron-withdrawing groups (EWG), a chloro and a trifluoromethyl group.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and significantly improve your reaction yields. We will explore the causality behind experimental choices, moving beyond simple step-by-step protocols to empower you with a robust understanding of the underlying chemistry.
Core Challenge: The Deactivated Pyridine Ring
Traditional electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are generally ineffective on pyridine rings. The lone pair on the nitrogen atom readily complexes with Lewis acids, adding a positive charge to the ring and further deactivating it towards electrophilic attack.[1][2] The presence of additional EWGs (–Cl, –CF₃) exacerbates this issue, rendering the ring extremely "electron-poor" and resistant to conventional acylation methods.
Therefore, successful strategies must circumvent this low reactivity. The most effective approaches involve generating a potent nucleophile on the pyridine ring itself, which can then react with a suitable electrophilic acetyl source. This is typically achieved through deprotonation (metalation) .
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via a metalation-acylation sequence.
Q1: My reaction has stalled. I see mostly unreacted starting material (3-chloro-5-(trifluoromethyl)pyridine) after quenching. What went wrong?
Answer: This is the most common failure mode and almost always points to incomplete or failed deprotonation (metalation) of the pyridine starting material. Several factors are critical here:
-
Choice of Base: Standard alkyllithium reagents like n-butyllithium (nBuLi) are often poor choices for this substrate. They are highly nucleophilic and can add to the electron-deficient pyridine ring (a common side reaction) rather than abstracting a proton.[3][4] The preferred bases are strong, non-nucleophilic lithium amides such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) .[5] These bases are sterically hindered, which favors proton abstraction over nucleophilic addition.
-
Reaction Temperature: Pyridine metalations are highly temperature-sensitive. These reactions must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent base decomposition, unwanted side reactions, and nucleophilic addition.[1] Even a slight rise in temperature can drastically lower the yield.
-
Solvent and Reagent Purity: Anhydrous conditions are non-negotiable. Any trace of water will quench the organolithium base and the metalated intermediate. Ensure your solvent (typically THF or diethyl ether) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is rigorously flame-dried under vacuum or inert gas (Argon or Nitrogen).
-
Base Preparation & Titration: LDA is often prepared in situ but can also be purchased. Its concentration can decrease over time. It is highly recommended to titrate your organolithium base before use to know its exact molarity, ensuring you are adding the correct number of equivalents.
| Parameter | Recommendation | Rationale |
| Base | LDA or LiTMP | Strong, sterically hindered bases that favor deprotonation over nucleophilic addition.[5] |
| Equivalents | 1.1 - 1.3 eq. | A slight excess ensures complete deprotonation of the starting material. |
| Temperature | -78 °C | Minimizes side reactions and decomposition of the highly reactive intermediates. |
| Solvent | Anhydrous THF | A polar aprotic solvent that is essential for solvating the lithium amide base. |
Q2: I am getting the desired product, but the yield is low and I'm isolating a significant amount of an unknown, dark-colored byproduct. What is happening?
Answer: This issue often arises after the addition of the acylating agent (e.g., acetyl chloride or acetic anhydride). The primary culprit is often the reaction of the newly formed ketone with the still-present metalated pyridine intermediate or excess base.
-
Over-addition to the Ketone: The ketone product is electrophilic. Your highly nucleophilic lithiated pyridine intermediate can attack the ketone, leading to the formation of a tertiary alcohol upon workup, which can then decompose into complex, often colored, byproducts.
-
Choice of Acylating Agent:
-
Acetyl Chloride/Acetic Anhydride: These are highly reactive. When added, they can cause localized warming, promoting side reactions. They must be added slowly as a dilute solution at -78 °C.
-
N-methoxy-N-methylacetamide (Weinreb Amide): This is an excellent alternative. It reacts with the lithiated pyridine to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until the acidic workup, preventing over-addition of the nucleophile. This method often leads to cleaner reactions and higher yields.
-
-
Workup Procedure: The reaction must be quenched at low temperature. Pouring the cold reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective method. This protonates any remaining anionic species and begins the breakdown of the intermediate to form the ketone.[6]
Experimental Workflow & Key Decision Points
The following diagram illustrates a generalized workflow for the synthesis, highlighting critical control points for maximizing yield.
Caption: A robust workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the deprotonation? Why is the C2 proton removed?
Answer: The proton at the C2 position (adjacent to the nitrogen) is the most acidic. Its acidity is enhanced by two main factors: the inductive electron-withdrawing effect of the adjacent nitrogen atom and the C3-chloro substituent. Deprotonation at this site leads to a kinetically favored lithiated intermediate. While deprotonation at other positions (C4 or C6) is possible, it is generally less favorable under kinetic control (i.e., at -78 °C).[7]
Q2: How can I effectively monitor the reaction's progress?
Answer: Monitoring these reactions can be tricky due to the instability of the intermediates. The most reliable method is to take a small aliquot from the reaction mixture (while maintaining an inert atmosphere and low temperature), quench it in a separate vial with saturated NH₄Cl, extract with a small amount of ethyl acetate, and spot the organic layer on a TLC plate or analyze it by GC-MS. This will show the conversion of the starting material into the product.
Q3: What are the best practices for purification via column chromatography?
Answer: The product is a moderately polar ketone. Standard silica gel chromatography is effective. A good starting point for the eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The product can be visualized on TLC plates using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.
Proposed Mechanism: Deprotonation and Acylation
The diagram below illustrates the desired reaction pathway for C2-acylation and a potential side reaction pathway involving nucleophilic addition of the base.
Caption: Desired deprotonation pathway vs. undesired nucleophilic addition.
Detailed Protocol Example
Synthesis of this compound via Metalation
Disclaimer: This protocol is a representative example and should be adapted and optimized by the end-user. All work should be conducted in a fume hood with appropriate personal protective equipment.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-chloro-5-(trifluoromethyl)pyridine (1.81 g, 10.0 mmol, 1.0 equiv) and 80 mL of anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a 2.0 M solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene (6.0 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1.5 hours.
-
Acylation: In a separate flame-dried flask, prepare a solution of N-methoxy-N-methylacetamide (1.24 g, 12.0 mmol, 1.2 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes. Stir the reaction at this temperature for an additional 3 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a 5% to 25% gradient of ethyl acetate in hexanes) to afford the title compound.
References
Technical Support Center: Troubleshooting Reactions with 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the technical support center for 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized pyridine derivative. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot failed or low-yielding reactions. Our approach is rooted in a mechanistic understanding of the compound's reactivity, ensuring that the proposed solutions are both scientifically sound and practically applicable.
Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent electronic and steric properties of this molecule, as they govern its reactivity.
The pyridine ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of both the trifluoromethyl group at the 5-position and the chloro group at the 3-position. This electronic deficiency has several key implications:
-
Activated C-Cl Bond: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, although this typically requires forcing conditions or metal catalysis.
-
Acidic Acetyl Protons: The protons on the methyl group of the 2-acetyl substituent are more acidic than those of a typical acetophenone. This is due to the electron-withdrawing nature of the substituted pyridine ring, which stabilizes the resulting enolate.[1]
-
Deactivated Pyridine Ring: The pyridine nitrogen is less nucleophilic and the ring is less susceptible to electrophilic aromatic substitution than pyridine itself.[2]
-
Potential for N-Oxidation: Like other pyridines, the nitrogen atom can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring system.[3]
This interplay of functional groups can lead to a range of desired transformations but also presents opportunities for side reactions if conditions are not carefully controlled.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we present a series of common issues encountered in a question-and-answer format, followed by detailed troubleshooting guides for specific reaction types.
Q1: My reaction is not proceeding to completion, and I am recovering my starting material. What are the likely causes?
A1: This is a common issue that can stem from several factors:
-
Insufficiently Strong Base (for enolate formation): The acidity of the acetyl protons is enhanced, but a sufficiently strong, non-nucleophilic base is still required to generate the enolate quantitatively. If using a weak base, you may only be generating a small, equilibrium concentration of the enolate. Consider switching to a stronger base like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS).
-
Poor Reagent Quality: Ensure that all reagents, especially organometallics and bases, are fresh and of high purity. Anhydrous conditions are critical for many reactions involving this substrate. Residual moisture can quench sensitive reagents and inhibit the reaction.[4]
-
Low Reaction Temperature: Some reactions may require higher temperatures to overcome the activation energy, particularly if steric hindrance is a factor. Cautiously increasing the reaction temperature while monitoring for decomposition is a valid strategy.
-
Catalyst Deactivation: In metal-catalyzed reactions, the pyridine nitrogen can sometimes coordinate to the metal center and inhibit catalysis.[5] The choice of ligand is crucial to prevent this and maintain catalytic activity.
Troubleshooting Guide 1: Reactions Involving the Acetyl Group
The acetyl group is a versatile handle for carbon-carbon bond formation. Below are troubleshooting guides for common transformations.
Scenario 1: Failed Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound, typically catalyzed by a weak base, to form an α,β-unsaturated product.[6]
Problem: No product is formed, or the yield is very low.
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficiently Basic Catalyst | The electron-deficient pyridine ring increases the acidity of the acetyl protons, but the catalyst may still be too weak to facilitate deprotonation of the active methylene compound or the subsequent dehydration step. | Use a slightly stronger, yet still mild, base like piperidine or triethylamine. For more difficult substrates, the Doebner modification using pyridine as both the solvent and catalyst can be effective.[6] |
| Self-Condensation of the Ketone | If a base that is too strong is used, it can promote the self-condensation of the ketone via an aldol-type reaction. | Stick to weakly basic amine catalysts. If a stronger base is necessary, consider adding the ketone slowly to a mixture of the active methylene compound and the base to minimize its concentration. |
| Reversibility of the Reaction | The initial addition step of the Knoevenagel condensation is often reversible. The reaction is driven forward by the irreversible dehydration step. | Ensure that water is effectively removed from the reaction mixture. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
Scenario 2: Failed Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonate carbanions.[7][8]
Problem: The desired alkene is not formed, and the starting ketone is recovered.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Deprotonation of the Phosphonate | The phosphonate may not be fully deprotonated by the base, leading to a low concentration of the active nucleophile. | Ensure the use of a sufficiently strong base, such as NaH or KHMDS, and that the reaction is conducted under strictly anhydrous conditions. |
| Steric Hindrance | The substitution on the pyridine ring may sterically hinder the approach of the bulky phosphonate carbanion to the carbonyl group. | This reaction may require elevated temperatures to proceed. If heating does not improve the yield, consider using a less sterically demanding phosphonate reagent if the desired product structure allows. |
| Incorrect Stereochemical Outcome | While the HWE reaction typically favors the (E)-alkene, certain conditions can lead to the formation of the (Z)-isomer. | For the synthesis of (Z)-alkenes, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS in THF with 18-crown-6), can be highly effective.[7] |
Experimental Workflow: Horner-Wadsworth-Emmons Reaction
References
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for the purification of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide robust, field-tested solutions for researchers, chemists, and drug development professionals. Our approach is grounded in the fundamental principles of crystallization to empower users to not only follow protocols but also to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for this compound?
The most critical first step is solvent selection.[1][2] An ideal solvent should exhibit high solubility for this compound at elevated temperatures but low solubility at room or sub-ambient temperatures.[2][3][4] This temperature-dependent solubility is the key to achieving good recovery and purity.[4]
Expert Insight: The structure of your compound—containing a moderately polar ketone and pyridine ring combined with a more non-polar trifluoromethyl-chlorophenyl system—suggests that solvents of intermediate polarity are excellent starting points. Avoid solvents that dissolve the compound readily at room temperature, as your recovery will be poor.[4] Conversely, a solvent that fails to dissolve the compound even when boiling is also unsuitable.[4]
Q2: My compound is not crystallizing from the cooled solution. What are the most common reasons for this?
Failure to crystallize is most frequently caused by one of two issues: using too much solvent or the formation of a supersaturated solution.
-
Excess Solvent: This is the most common reason for poor or no crystal yield.[5] If the solution is too dilute, the concentration of the target compound will not exceed its solubility limit upon cooling.[6] To fix this, you can gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[5][6][7]
-
Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals because the nucleation process (the initial formation of a crystal seed) has not begun.[5] To induce crystallization, you can:
Q3: Instead of crystals, my compound separated as an oil. What should I do?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution above its melting point or when its solubility is so high that it separates as a liquid phase.[5] This is detrimental to purification as oils tend to trap impurities.
Corrective Actions:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation level slightly.[5]
-
Ensure very slow cooling. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask to slow heat loss.[5][8] This gives the molecules time to orient themselves into a crystal lattice rather than aggregating randomly as an oil.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization workflow.
Problem: The compound will not fully dissolve in the boiling solvent.
-
Possible Cause 1: Insufficient Solvent. You may not have added enough solvent to reach the saturation point at that temperature.
-
Possible Cause 2: Insoluble Impurities. Your crude material may contain impurities that are insoluble in the chosen solvent.
Problem: The solution is colored, and the resulting crystals are not white.
-
Possible Cause: Colored Impurities. High molecular weight, colored impurities may be present in your crude sample.[12]
-
Solution: Use activated charcoal (decolorizing carbon).[9] After dissolving your compound in the hot solvent, cool the solution slightly so it is no longer boiling and add a very small amount of activated charcoal (1-2% of the solute weight).[9] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the carbon surface. Remove the charcoal via hot gravity filtration and then proceed with cooling.
-
Problem: The final yield is very low (<50%).
-
Possible Cause 1: Excessive Solvent. As mentioned in the FAQs, using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[8][10]
-
Possible Cause 2: Premature Crystallization. If the compound crystallizes in the funnel during hot filtration, that portion of the product will be lost.
-
Solution: Use an excess of solvent (~10-20%) before hot filtration to prevent saturation in the funnel.[11] Also, ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.[11] After filtration, you can boil off the excess solvent to return to the minimum volume needed for saturation.[11]
-
-
Possible Cause 3: Inadequate Cooling. Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice-water bath to minimize the compound's solubility in the solvent.[4]
-
Possible Cause 4: Excessive Washing. When washing the collected crystals, use a minimal amount of ice-cold solvent.[10] Using room-temperature solvent or too large a volume will dissolve some of your purified product.[10]
Experimental Protocols & Method Development
Since no established recrystallization protocol for this compound is readily available, the following protocols provide a rational framework for method development.
Workflow Diagram: General Recrystallization Process
References
- 1. mt.com [mt.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Home Page [chem.ualberta.ca]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Purification of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the technical support center for 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate. Achieving high purity is paramount for the success of subsequent synthetic steps and for meeting stringent regulatory standards. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
Overview: The Criticality of Purity
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can lead to the formation of unwanted byproducts, reduce reaction yields, and pose significant safety risks in the final drug product.[1] Regulatory bodies, following guidelines such as the ICH Guideline Q3A(R2), mandate the identification and control of all impurities above a certain threshold.[2] This guide will equip you with the knowledge to diagnose purity issues and implement effective purification strategies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common initial observations and provides immediate troubleshooting steps.
Q1: My isolated product is an off-color oil or a low-melting solid, but I expected a crystalline solid. What's happening?
A: This is a classic sign of significant impurities. Pure this compound should be a solid at room temperature. The presence of residual solvents, starting materials, or liquid byproducts can depress the melting point and prevent crystallization.
-
Probable Cause:
-
Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene) is a common cause.
-
Unreacted Starting Materials: The synthesis of trifluoromethylpyridines can involve precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine, which may persist if the reaction is incomplete.[3][4]
-
Low Molecular Weight Byproducts: Side reactions can generate oily impurities that are difficult to remove.
-
-
Immediate Action:
-
High-Vacuum Drying: Place the material under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid in removing volatile solvents, but be cautious not to melt the product if it's already a low-melting solid.
-
Trituration: If the product is a thick oil, try stirring it vigorously with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., hexanes or pentane). This can often wash away oily residues and induce crystallization of the target compound.
-
Analytical Check: Obtain a quick ¹H NMR or TLC to identify the major contaminants before proceeding to a full-scale purification.
-
Q2: My TLC analysis shows a major product spot but also several other spots. How do I choose the right purification method?
A: The position and separation of spots on a Thin-Layer Chromatography (TLC) plate are your primary guide to selecting a purification strategy.
-
Scenario A: Spots are well-separated (large ΔRf).
-
Interpretation: The impurities have significantly different polarities from your product.
-
Recommended Method: Flash column chromatography is ideal.[5][6] This technique provides high resolving power for compounds with different polarities. An alternative for large-scale work might be an acid-base wash if the impurities have acidic or basic functional groups that your product lacks.
-
-
Scenario B: Spots are very close to the product spot (small ΔRf).
-
Interpretation: The impurities have a polarity very similar to your product, making separation difficult. These are often structural analogs.
-
Recommended Method: High-performance flash chromatography with a shallow solvent gradient is required.[7] If that fails, recrystallization is the preferred method, as it separates based on differential solubility and crystal lattice packing, which can be effective even for compounds with similar polarities.
-
-
Scenario C: A spot remains at the baseline.
-
Interpretation: This indicates a highly polar impurity, such as a salt or a compound with multiple hydrogen-bonding groups.
-
Recommended Method: A simple aqueous wash or filtration through a small plug of silica gel can often remove baseline impurities before proceeding with a more rigorous method like column chromatography.
-
Q3: My ¹H NMR spectrum looks mostly correct, but there are small, unidentifiable peaks. What are the likely culprits?
A: For this compound, common impurities arise from the starting materials and potential side reactions.
-
Likely Impurities & Their ¹H NMR Signatures:
-
Residual 2,3-dichloro-5-(trifluoromethyl)pyridine: Look for characteristic aromatic signals of the pyridine ring without the acetyl group singlet.
-
Over-chlorinated or under-chlorinated analogs: The substitution pattern on the pyridine ring might change, leading to shifts in the aromatic protons' chemical shifts and coupling constants.[4]
-
Hydrolysis of the trifluoromethyl group: While less common, under harsh acidic or basic conditions, the -CF₃ group could potentially hydrolyze, leading to a carboxylic acid derivative (-COOH), which would show a very broad singlet far downfield.
-
Solvents: Look for characteristic peaks of common lab solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm, Ethyl Acetate at ~2.05, 4.12, and 1.26 ppm).
-
Part 2: Detailed Troubleshooting & Purification Protocols
This section provides step-by-step guides for the most effective purification techniques.
Workflow for Product Purification
The following diagram illustrates a logical workflow for isolating and purifying the target compound.
Caption: General workflow for purification and analysis.
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. It relies on the principle that the desired compound and the impurity have different solubilities in a given solvent.
Issue: My product fails to crystallize from the chosen solvent.
-
Causality & Solution:
-
Solvent is too good: The compound is too soluble, even at low temperatures. Solution: Add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution at an elevated temperature until it just begins to turn cloudy. Then, allow it to cool slowly.
-
Insufficient concentration: The solution is too dilute. Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.
-
Lack of nucleation sites: Spontaneous crystallization is not occurring. Solution: Scratch the inside of the flask with a glass rod just below the solvent line. Alternatively, add a tiny "seed crystal" from a previously purified batch.
-
Presence of oily impurities: Impurities may be inhibiting crystal lattice formation. Solution: Attempt to remove the oily residue by dissolving the crude product in a minimal amount of a good solvent (like dichloromethane) and passing it through a short plug of silica gel, eluting with the same solvent. Evaporate the solvent and then attempt recrystallization.
-
Protocol: Optimized Recrystallization of this compound
-
Solvent Screening (Microscale):
-
Place a few milligrams of your crude product into several small test tubes.
-
Add a few drops of different solvents or solvent systems (see table below) to each tube.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent.
-
Gently heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Polarity | Rationale |
| Isopropanol/Water | Polar | Good for moderately polar ketones. Water acts as the anti-solvent. |
| Toluene/Hexanes | Non-polar/Apolar | Effective for dissolving the aromatic compound, with hexanes as the anti-solvent. |
| Ethyl Acetate/Hexanes | Medium/Apolar | A versatile system offering a good polarity balance. |
| Methanol | Polar | Can be effective, but solubility might be high even when cold. |
Troubleshooting Guide 2: Purification by Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[5] It is the most common method for purifying mixtures in organic synthesis.[6]
Issue: My compounds are not separating on the column (co-elution).
-
Causality & Solution:
-
Incorrect Mobile Phase: The eluent is too polar, causing all compounds to move quickly with the solvent front (high Rf values). Solution: Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., switch from 20% EtOAc/Hexanes to 10% EtOAc/Hexanes).
-
Column Overload: Too much crude material was loaded onto the column. The bands broaden and overlap. Solution: Use a larger column or reduce the amount of material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Poorly Packed Column: Channels or cracks in the silica gel lead to uneven flow and band broadening. Solution: Repack the column carefully, ensuring a homogenous and level bed of silica. Slurry packing is generally more reliable than dry packing.[7]
-
Sample loaded in too much solvent: Loading the sample in a large volume of a strong solvent will cause it to spread out before it even begins to separate. Solution: Dissolve the sample in a minimal amount of a non-polar solvent or the mobile phase itself. For better resolution, dissolve the sample in a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting solid powder onto the top of the column.
-
Protocol: Flash Column Chromatography
Caption: Step-by-step workflow for flash column chromatography.
-
Select Mobile Phase: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from impurities. A common starting point for heterocyclic ketones is an Ethyl Acetate/Hexanes mixture.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7] Add a layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve your crude product in the minimum amount of solvent (preferably the mobile phase or a volatile solvent like dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent just to the level of the top sand layer.
-
-
Elute and Collect:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure and begin collecting fractions in test tubes.
-
-
Analyze Fractions:
-
Spot every few fractions on a TLC plate to monitor the elution of your compound.
-
Combine the fractions that contain only your pure product.
-
-
Isolate Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified compound.
-
Part 3: Purity Confirmation
After any purification procedure, it is essential to confirm the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[1] A pure sample should show a single major peak. Purity is often expressed as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR): A ¹H and ¹³C NMR spectrum should be clean, with all peaks accounted for and integrations matching the expected structure. The absence of peaks from starting materials or solvents is a key indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impure compounds typically melt over a broad range and at a lower temperature.
By systematically applying these troubleshooting strategies and purification protocols, researchers can confidently and efficiently obtain high-purity this compound, ensuring the integrity and success of their downstream applications.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the scalable synthesis of this important chemical intermediate. We will address common challenges, offer troubleshooting solutions, and answer frequently asked questions to ensure your success from bench-scale experiments to pilot-plant production.
Synthesis Overview & Core Protocol
The synthesis of pyridyl ketones is a cornerstone of many pharmaceutical and agrochemical research programs.[1] For the target molecule, this compound, a robust and scalable method involves the Grignard reaction. This approach is favored for its efficiency in carbon-carbon bond formation and its adaptability to various scales. The general strategy involves the formation of a pyridyl Grignard reagent from a suitable halogenated precursor, followed by acylation.
The most common precursor for this synthesis is 2,3-dichloro-5-(trifluoromethyl)pyridine, a readily available starting material.[2] The key challenge lies in the selective formation of the Grignard reagent at the 2-position, which can be achieved under controlled conditions.
Recommended Synthetic Workflow
The diagram below outlines the critical steps from starting material to the purified final product.
Caption: High-level workflow for the synthesis of the target ketone.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale (10-20g) and provides a solid foundation for further scale-up.
Reagents & Equipment:
| Reagent/Equipment | Specification | Recommended Quantity (for 10g scale) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | >98% purity | 10.0 g (46.3 mmol) |
| Magnesium Turnings | --- | 1.35 g (55.6 mmol, 1.2 eq) |
| Iodine | Crystal | 1-2 small crystals |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O | 150 mL |
| Acetyl Chloride | >99% purity | 3.66 g (46.6 mmol, 1.01 eq) |
| Saturated Aqueous NH₄Cl | --- | 100 mL |
| Ethyl Acetate | ACS Grade | 300 mL |
| Brine | Saturated NaCl solution | 100 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | --- | For drying |
| Three-neck round-bottom flask | Flame-dried | 500 mL |
| Mechanical Stirrer | --- | --- |
| Reflux Condenser & Dropping Funnel | Flame-dried | --- |
Procedure:
-
Preparation: Flame-dry all glassware under a nitrogen or argon atmosphere and allow it to cool. Equip a 500 mL three-neck flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Magnesium Activation: Add magnesium turnings (1.35 g) to the flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under vacuum until the iodine sublimes and coats the magnesium, then backfill with inert gas. This step is crucial for removing the passivating oxide layer on the magnesium.[3]
-
Grignard Formation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (10.0 g) in 80 mL of anhydrous THF. Add a small portion (approx. 5 mL) of this solution to the stirred magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.
-
Slow Addition: Once the reaction has started, add the remaining pyridine solution dropwise, maintaining a gentle reflux. The total addition time should be around 1-2 hours.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Acylation Setup: In a separate flame-dried flask under inert gas, prepare a solution of acetyl chloride (3.66 g) in 50 mL of anhydrous THF. Cool this solution to -78°C using a dry ice/acetone bath.
-
Inverse Addition: Slowly transfer the prepared Grignard reagent solution via cannula into the cold acetyl chloride solution over 1 hour. Maintaining a low temperature is critical to prevent the formation of tertiary alcohol byproducts.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully pour the reaction mixture into an ice-cold, stirred solution of saturated aqueous ammonium chloride (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain the pure ketone.
Troubleshooting Guide
Encountering issues during synthesis, especially during scale-up, is common. This section addresses specific problems in a Q&A format to help you navigate these challenges.
Q1: The Grignard reaction fails to initiate, or the yield of the Grignard reagent is very low. What went wrong?
A1: This is one of the most common failure points in this synthesis. The success of a Grignard reaction hinges on rigorously anhydrous conditions, as the organomagnesium compound is a strong base and will be quenched by even trace amounts of water.[4]
-
Potential Cause 1: Wet Glassware or Solvent.
-
Solution: Ensure all glassware is meticulously dried, either in an oven at >120°C for several hours or by flame-drying under vacuum and backfilling with an inert gas like nitrogen or argon. Use a high-quality anhydrous solvent. THF is hygroscopic; use freshly dried solvent from a still or a commercial solvent purification system.
-
-
Potential Cause 2: Inactive Magnesium.
-
Solution: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to start.
-
Activation Methods:
-
Iodine: Adding a small crystal of iodine is a common and effective method.[5]
-
Mechanical Stirring: Vigorous stirring can help break up the oxide layer.
-
Chemical Activation: Adding a small amount of 1,2-dibromoethane can be used to etch the magnesium surface.
-
-
-
-
Potential Cause 3: Impure Starting Halide.
-
Solution: Ensure the 2,3-dichloro-5-(trifluoromethyl)pyridine is pure and dry. Impurities can inhibit the reaction. If necessary, purify the starting material by distillation or chromatography before use.
-
Q2: My reaction is complete, but I've isolated a significant amount of a tertiary alcohol byproduct instead of my desired ketone. How can I prevent this?
A2: This occurs when the newly formed ketone reacts with a second equivalent of the Grignard reagent. This is a classic side reaction in the synthesis of ketones using organometallic reagents.
-
Potential Cause: Reaction Conditions Favoring Over-addition.
-
Solution 1: Inverse Addition at Low Temperature. This is the most critical control parameter. Add the Grignard reagent to a solution of the acetyl chloride, not the other way around. This ensures the acetyl chloride is always in excess locally. Furthermore, conducting this addition at very low temperatures (-78°C) dramatically reduces the rate of the second addition to the ketone product.
-
Solution 2: Use a Less Reactive Acylating Agent. While acetyl chloride is common, you can replace it with a Weinreb amide (N-methoxy-N-methylacetamide). The resulting intermediate is stable to further nucleophilic attack by the Grignard reagent and is easily hydrolyzed to the ketone during aqueous workup. This method often provides cleaner reactions and higher yields of the desired ketone.
-
Q3: The reaction workup results in a persistent emulsion, making extraction difficult. What can I do?
A3: Emulsions are common when quenching Grignard reactions, often due to the formation of magnesium salts.
-
Solution 1: Add Brine. After the initial quench, add a significant volume of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.
-
Solution 2: Adjust pH. Carefully adding dilute acid (e.g., 1M HCl) can help dissolve the magnesium salts (Mg(OH)₂), but be cautious as the product's stability to acid should be considered.
-
Solution 3: Filtration. In some cases, you can filter the entire mixture through a pad of Celite® to remove the solid magnesium salts before performing the liquid-liquid extraction.
-
Solution 4: Use a Different Quenching Reagent. While ammonium chloride is standard, a slow, controlled quench with a buffered solution might produce a more manageable precipitate.
Q4: I'm trying to scale up the reaction, but controlling the exotherm during Grignard formation is proving difficult and unsafe. What are the best practices for large-scale synthesis?
A4: Grignard reactions are notoriously exothermic, and heat management is a primary safety and process control concern during scale-up.
-
Solution 1: Control Addition Rate. The rate of addition of the halide solution to the magnesium suspension is your primary tool for controlling the reaction temperature. Use a syringe pump or a metered dropping funnel for precise control. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.
-
Solution 2: Efficient Cooling and Stirring. Ensure your reactor is equipped with an efficient cooling jacket and a powerful overhead stirrer. Good agitation is critical for uniform heat dissipation and preventing localized hot spots.
-
Solution 3: Consider Flow Chemistry. For larger scales, transitioning to a continuous flow reactor offers significant advantages in safety and control.[1] Pumping the halide solution over a packed bed of magnesium in a flow reactor allows for superior heat exchange and minimizes the volume of the energetic Grignard reagent present at any given time. This can lead to higher purity and safer operation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling trifluoromethylpyridines and Grignard reagents?
A1: Safety is paramount.
-
Trifluoromethylpyridines: These compounds should be handled with care. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Work in a well-ventilated fume hood to avoid inhaling vapors.[8] In case of contact, wash skin thoroughly with soap and water.[9]
-
Grignard Reagents: These are highly reactive and can be pyrophoric, especially if the solvent evaporates. Always work under an inert atmosphere (nitrogen or argon). Never add water directly to an active Grignard reaction, as this can cause a violent, exothermic quench. Perform the reaction away from flammable materials.[10]
-
Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always test for peroxides before use, especially before distilling.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of standard analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the structure, showing the characteristic signals for the acetyl group and the substituted pyridine ring.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining the purity of the final product, typically reported as a percentage area.
-
Melting Point: If the product is a solid, a sharp melting point is a good indicator of high purity.
Q3: Are there alternative methods to synthesize this ketone?
A3: Yes, while the Grignard approach is robust, other methods exist. For instance, a Negishi or Suzuki coupling could be employed. This would involve converting the 2,3-dichloro-5-(trifluoromethyl)pyridine to an organozinc or boronic ester derivative at the 2-position, followed by a palladium-catalyzed cross-coupling with an acyl chloride. However, these methods often require more expensive catalysts and ligands, making the Grignard reaction more economically viable for large-scale production.
Q4: My starting material is 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. Can I still use this protocol?
A4: Yes, and it may even be advantageous. A bromo-substituent is often more reactive than a chloro-substituent for forming a Grignard reagent. You can typically use similar reaction conditions, though the initiation of the Grignard formation might be faster. You may also consider a halogen-metal exchange using an organolithium reagent like n-butyllithium at low temperature, followed by acylation. This can sometimes give cleaner reactions than the Grignard method.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Analysis of Reaction Side Products in the Synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to identify, minimize, and troubleshoot the formation of reaction side products, ensuring the integrity and success of your synthesis.
I. Understanding the Synthetic Challenges
The synthesis of this compound presents unique challenges primarily due to the electronic properties of the substituted pyridine ring. The presence of two electron-withdrawing groups, a chlorine atom and a trifluoromethyl group, significantly deactivates the pyridine ring towards electrophilic substitution. Consequently, traditional Friedel-Crafts acylation methods are often ineffective and can lead to a variety of side products.[1][2] Alternative synthetic strategies, such as metalation-acylation or radical-based approaches, are frequently employed, each with its own set of potential side reactions.[1]
This guide will walk you through the common pitfalls and provide actionable solutions to optimize your reaction outcomes.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the synthesis of this compound.
Q1: Why is the yield of my acylation reaction consistently low?
A1: Low yields in the acylation of 3-chloro-5-(trifluoromethyl)pyridine are a frequent issue. The primary reasons include:
-
Deactivation of the Pyridine Ring: The electron-withdrawing nature of the chloro and trifluoromethyl substituents makes the pyridine ring less nucleophilic and therefore less reactive towards electrophilic acylating agents.[1]
-
Lewis Acid Complexation: If you are attempting a Friedel-Crafts type reaction, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair of electrons on the pyridine nitrogen. This further deactivates the ring and can hinder the desired reaction.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For metalation-acylation routes, incomplete metalation or degradation of the organometallic intermediate can significantly reduce yields.
Troubleshooting Steps:
-
Consider alternative synthetic routes that do not rely on strong Lewis acids.
-
For metalation-acylation, ensure strictly anhydrous conditions and use freshly prepared or titrated organometallic reagents.
-
Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
Q2: I am observing multiple spots on my TLC analysis that are not my starting material or desired product. What could they be?
A2: The presence of multiple unexpected spots on a TLC plate is a strong indication of side product formation. These could include:
-
Isomeric Acetylated Products: Acylation may occur at other positions on the pyridine ring, leading to the formation of isomers.
-
Products of Ring Opening or Decomposition: Under harsh reaction conditions, the pyridine ring may undergo decomposition.
-
Byproducts from Radical Reactions: If using a radical-based synthesis, you may observe products from undesired radical coupling reactions.
Next Steps:
-
Isolate the major side products using column chromatography.
-
Characterize the isolated impurities using analytical techniques like NMR, Mass Spectrometry, and HPLC to determine their structures. The subsequent sections of this guide provide more detailed information on identifying specific side products.
III. Troubleshooting Guide: Identification and Mitigation of Specific Side Products
This section provides a detailed analysis of potential side products, their likely mechanisms of formation, and strategies for their mitigation.
Side Product 1: Isomeric Acetylated Byproducts
Q3: My NMR and Mass Spec data suggest the presence of an isomer of my target molecule. What are the likely structures and how can I prevent their formation?
A3: The most common isomeric side products result from acylation at positions other than C-2 of the pyridine ring. The directing effects of the existing substituents play a crucial role here.
-
Plausible Isomers:
-
1-(3-Chloro-5-(trifluoromethyl)pyridin-4-yl)ethanone: Acylation at the C-4 position.
-
1-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone: This is less likely without rearrangement but should be considered.
-
Causality: The regioselectivity of the acylation is highly dependent on the synthetic route employed. In metalation-acylation reactions, the position of metalation (e.g., lithiation) will dictate the site of acylation. The directing effects of the chloro and trifluoromethyl groups can influence the kinetic and thermodynamic stability of the metalated intermediate.[3]
Mitigation Strategies:
-
Control of Metalation: For lithiation reactions, the choice of base (e.g., n-BuLi, LDA), solvent, and temperature can significantly influence the regioselectivity. Low temperatures often favor the kinetically controlled product.
-
Directed Ortho Metalation (DoM): If a suitable directing group is present or can be introduced, DoM can provide high regioselectivity.
-
Purification: Careful column chromatography can often separate the desired C-2 isomer from other isomers.
Reaction Pathway and Potential Isomer Formation
Caption: Main and side reaction pathways in metalation-acylation.
Side Product 2: Di-acetylated Products
Q4: I have identified a byproduct with a mass corresponding to the addition of two acetyl groups. How is this possible and how can I avoid it?
A4: The formation of di-acetylated products, while less common for such a deactivated ring, can occur under certain conditions.
Causality:
-
Excess Acylating Agent: A large excess of the acylating reagent can drive the reaction towards di-acylation, especially if the mono-acetylated product is still sufficiently reactive.
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can also promote further acylation.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the acylating agent. Use of 1.0 to 1.2 equivalents is often sufficient.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC and stop the reaction once the starting material is consumed to prevent over-reaction.
-
Temperature Control: Maintain the reaction at the lowest effective temperature.
Side Product 3: Hydrolysis of Trifluoromethyl Group
Q5: My analysis shows a byproduct where the -CF₃ group has been converted to a carboxylic acid (-COOH). What causes this and how can I prevent it?
A5: The trifluoromethyl group is generally stable, but can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
Causality:
-
Acidic/Basic Work-up: A harsh acidic or basic work-up can lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid.
-
Presence of Water at High Temperatures: If the reaction is run at high temperatures in the presence of water, hydrolysis can occur.
Mitigation Strategies:
-
Neutral Work-up: Use a neutral or mildly acidic/basic work-up procedure.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions.
-
Temperature Control: Avoid excessive temperatures during the reaction and work-up.
IV. Analytical Troubleshooting
Effective analysis is key to identifying and quantifying side products.
Q6: What are the best analytical techniques to identify and quantify the side products in my reaction mixture?
A6: A combination of chromatographic and spectroscopic techniques is recommended:
| Technique | Application | Key Considerations |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring and qualitative assessment of product and impurity profile. | Use a combination of polar and non-polar solvent systems to achieve good separation. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity levels.[4] | Develop a gradient method to separate closely eluting isomers. Use a mass spectrometer (LC-MS) for simultaneous identification.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile components and identification of byproducts by their mass spectra. | Ensure that the analytes are thermally stable. Derivatization may be necessary for non-volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and isolated impurities.[6] | ¹H, ¹³C, and ¹⁹F NMR are all valuable. ¹⁹F NMR is particularly useful for analyzing trifluoromethyl-containing compounds. |
Workflow for Side Product Analysis
Caption: A typical workflow for the analysis of reaction side products.
V. Preventative Measures and Best Practices
To minimize the formation of side products, adhere to the following best practices:
-
High Purity Reagents: Use high-purity starting materials and anhydrous solvents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.
-
Controlled Additions: Add reagents slowly and at a controlled temperature to manage exothermic reactions and improve selectivity.
-
Thorough Documentation: Keep detailed records of all reaction parameters and analytical results to aid in troubleshooting and optimization.
By understanding the potential side reactions and implementing these troubleshooting and preventative strategies, you can significantly improve the yield and purity of your this compound synthesis.
VI. References
-
Preparation of Pyridines, Part 3: By Acylation. (2022, December 25). YouTube. Retrieved from --INVALID-LINK--
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021, March 25). RSC Publishing. Retrieved from --INVALID-LINK--
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. (2021, May 26). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2020, September 19). ACS Publications. Retrieved from --INVALID-LINK--
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2023, August 2). ACS Publications. Retrieved from --INVALID-LINK--
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018, July 17). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2016, May 11). ACS Publications. Retrieved from --INVALID-LINK--
-
Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved from --INVALID-LINK--
-
FRIEDEL AND CRAFTS' REACTION IN THE PYRIDINE SERIES. (1928, April 1). ACS Publications. Retrieved from --INVALID-LINK--
-
NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone(1125812-58-9) 1 H NMR. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
2-Acetylpyridine. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from --INVALID-LINK--
-
Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). (1997, August). National Toxicology Program. Retrieved from --INVALID-LINK--
-
Buy Bulk - 2-Acetylpyridine | Wholesale Supplier. (n.d.). Sinofi Ingredients. Retrieved from --INVALID-LINK--
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021, January 5). ResearchGate. Retrieved from --INVALID-LINK--
-
3-Chloro-5-(trifluoromethyl)pyridine 97 85148-26-1. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
The Role of 3-Chloro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. (2023, October 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. (1992, August 7). PubMed. Retrieved from --INVALID-LINK--
-
1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone. (n.d.). Qingmu Pharmaceutical. Retrieved from --INVALID-LINK--
-
HPLC chromatogram of the prepared pyridinium series mixture. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2020, July 20). ACS Publications. Retrieved from --INVALID-LINK--
-
Process for producing 3-chloro-5-trifluoromethylpyridines. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Analysis of Pyridine. (2021). LabRulez LCMS. Retrieved from --INVALID-LINK--
-
3-Chloro-5-(trifluoromethyl)pyridine synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry due to the prevalence of these motifs in bioactive molecules. The strategic placement of the chloro, trifluoromethyl, and acetyl groups on the pyridine ring creates a unique electronic and steric environment, which can profoundly influence its interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of its molecular architecture.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. Instead, it offers a comparative analysis, grounded in fundamental principles and supported by experimental data from structurally related compounds, to explain the underlying reasons for the observed chemical shifts and coupling patterns. We will dissect the influence of each substituent on the pyridine ring, providing a predictive framework that can be extrapolated to other complex substituted pyridines. This guide is designed to be a self-validating resource, empowering researchers to confidently interpret the NMR spectra of this and similar molecules.
The Influence of Substituents on the Pyridine Ring: A Predictive Analysis
The chemical shifts of the protons and carbons in the pyridine ring are highly sensitive to the electronic effects of its substituents. In this compound, we have two electron-withdrawing groups (the 3-chloro and 5-trifluoromethyl groups) and an acetyl group at the 2-position, which also exhibits electron-withdrawing character.
-
The 2-Acetyl Group : The acetyl group is an electron-withdrawing group that deshields the adjacent ring protons and carbons. In 2-acetylpyridine, the proton at the 6-position is typically found at a downfield chemical shift due to the anisotropic effect of the carbonyl group and the inductive effect of the nitrogen atom.[1]
-
The 3-Chloro Group : The chlorine atom is an electronegative substituent that exerts a significant deshielding effect on the adjacent C-3 carbon and a moderate deshielding effect on the ortho (C-2 and C-4) and para (C-6) positions.[2][3]
-
The 5-Trifluoromethyl Group : The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This leads to a substantial deshielding of all carbons in the pyridine ring, with the most pronounced effect at the ipso-carbon (C-5) and the para-position (C-2). The fluorine atoms also introduce characteristic C-F and H-F couplings.[4][5]
The interplay of these substituent effects in this compound is expected to result in a downfield shift for all aromatic protons and carbons compared to unsubstituted pyridine.
Predicted NMR Data for this compound
In the absence of experimentally acquired spectra for the title compound, we turn to predictive software, which utilizes extensive databases and sophisticated algorithms to estimate NMR chemical shifts.[6][7][8][9][10] The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established computational models and provide a reliable starting point for spectral analysis.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 8.3 - 8.5 | d | ~2.5 |
| H-6 | 8.8 - 9.0 | d | ~2.5 |
| CH₃ | 2.7 - 2.9 | s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 130 - 135 |
| C-4 | 135 - 140 |
| C-5 | 125 - 130 (quartet due to C-F coupling) |
| C-6 | 148 - 153 |
| C=O | 195 - 200 |
| CH₃ | 25 - 30 |
| CF₃ | 120 - 125 (quartet due to ¹JCF) |
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted data and to understand the incremental effects of the substituents, we will now compare the predicted chemical shifts with experimental data for simpler, related pyridine derivatives.
¹H NMR Comparison
| Compound | H-4 (ppm) | H-6 (ppm) |
| This compound (Predicted) | 8.3 - 8.5 | 8.8 - 9.0 |
| 2-Acetylpyridine[11] | ~7.9 (H-4), ~7.8 (H-5) | ~8.7 |
| 3-Chloropyridine[2] | ~7.3 (H-4), ~7.8 (H-5) | ~8.5 |
| 3-(Trifluoromethyl)pyridine | ~7.5 (H-4), ~8.0 (H-5) | ~8.8 |
The predicted downfield shifts for H-4 and H-6 in our target molecule compared to the simpler pyridines are consistent with the combined electron-withdrawing effects of the chloro and trifluoromethyl groups. The expected coupling between H-4 and H-6 is a meta-coupling, which is typically small (2-3 Hz).
¹³C NMR Comparison
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound (Predicted) | 150 - 155 | 130 - 135 | 135 - 140 | 125 - 130 | 148 - 153 |
| 2-Acetylpyridine[12][13] | ~153 | ~125 | ~137 | ~122 | ~149 |
| 3-Chloropyridine[3] | ~148 | ~131 | ~139 | ~124 | ~150 |
| 3-(Trifluoromethyl)pyridine[4] | ~150 | ~135 | ~137 | ~122 (q) | ~153 |
The predicted ¹³C chemical shifts for the target molecule align well with the expected trends. The C-2, C-4, and C-6 carbons are all predicted to be significantly downfield due to the cumulative deshielding from the nitrogen atom and the electron-withdrawing substituents. The C-3 and C-5 carbons are also deshielded, with the C-5 signal expected to appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:
-
Sample Preparation :
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a spectral width that encompasses both the aromatic and carbonyl/methyl regions (e.g., 0-220 ppm).
-
-
2D NMR Experiments (Optional but Recommended) :
-
COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks, particularly the meta-coupling between H-4 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations (2-3 bonds) between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the overall structure.
-
Visualization of Key NMR Interactions
The following diagram illustrates the molecular structure of this compound and highlights the key predicted NMR interactions.
Figure 1. Molecular structure and key NMR correlations.
Conclusion
The NMR spectral analysis of this compound presents a compelling case study in the power of substituent effects to modulate the electronic environment of an aromatic ring. By systematically evaluating the contributions of the acetyl, chloro, and trifluoromethyl groups, we have constructed a robust predictive model for the ¹H and ¹³C NMR spectra of this complex molecule. The predicted chemical shifts, supported by comparative data from simpler analogues, provide a clear roadmap for researchers engaged in the synthesis and characterization of this and related compounds. The detailed experimental protocol and the visualization of key NMR interactions further equip scientists with the practical tools necessary for confident and accurate structural elucidation. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical industry, a thorough understanding of their NMR spectral properties, as outlined in this guide, is indispensable.
References
- 1. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]
- 3. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 9. Download NMR Predict - Mestrelab [mestrelab.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Acetylpyridine(1122-62-9) 1H NMR [m.chemicalbook.com]
- 12. 2-Acetylpyridine(1122-62-9) 13C NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Abstract
This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to explain the underlying principles that guide analytical choices. We will explore the predictable fragmentation pathways of this molecule under electron ionization, compare the utility of mass spectrometry against other core analytical techniques, and provide robust, self-validating experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to characterize complex halogenated heterocyclic compounds.
Introduction: The Analytical Imperative
This compound is a structurally complex molecule featuring a pyridine core, a trifluoromethyl group, a chlorine atom, and a ketone functional group. Each of these features imparts specific chemical properties and, critically for our purposes, dictates a unique signature in mass spectrometry analysis. The accurate characterization of such intermediates is a cornerstone of drug development and quality control, ensuring the identity, purity, and stability of active pharmaceutical ingredients (APIs).[3][4]
Mass spectrometry (MS) stands out as a primary analytical tool due to its exceptional sensitivity and specificity, allowing for precise molecular weight determination and structural elucidation through fragmentation analysis.[5][6] This guide will dissect the mass spectrometric profile of this specific ethanone derivative, providing a framework for its analysis and comparing this technique with other instrumental methods to present a holistic characterization strategy.
Physicochemical Profile and Expected Mass Spectrometric Behavior
Before any analysis, understanding the fundamental properties of the analyte is crucial. These properties, summarized in Table 1, directly influence instrument parameter selection, such as the choice of ionization technique.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | [PubChem CID: 21712136][7] |
| Monoisotopic Mass | 223.00117 Da | [PubChem CID: 21712136][7] |
| Average Molecular Weight | 223.58 g/mol | [PubChem CID: 21712136][7] |
| Predicted XLogP | 2.4 | [PubChem CID: 21712136][7] |
Given its molecular weight and relative stability, the compound is an excellent candidate for both "hard" ionization techniques like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI). EI is particularly valuable as it induces extensive and predictable fragmentation, creating a unique fingerprint for structural confirmation.[8] ESI, typically coupled with liquid chromatography (LC-MS), is gentler and excels at identifying the protonated molecular ion, [M+H]⁺, at m/z 224.00845.[5][7]
Electron Ionization (EI) Mass Spectrometry: A Fragmentation Roadmap
Electron Ionization is a powerful technique for structural elucidation due to its reproducible fragmentation patterns.[8] The mass spectrum of an aromatic ketone is typically dominated by fragments arising from cleavage of the bonds adjacent to the carbonyl group.[9][10] For this compound, the primary fragmentation pathways are predictable based on established chemical principles.
Key Fragmentation Pathways
The most common fragmentation event for ketones is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[11][12] This leads to the formation of a stable acylium ion.
-
Alpha-Cleavage (Loss of Methyl Radical): The most favored cleavage is the loss of the methyl group (•CH₃), as it results in a highly stable, resonance-stabilized acylium cation.
-
Alpha-Cleavage (Loss of Pyridinyl Radical): Cleavage of the bond between the carbonyl carbon and the pyridine ring is also possible, leading to an acylium ion at m/z 43.
-
Secondary Fragmentations: The primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ion or cleavage of the trifluoromethyl group (•CF₃).
The logical flow of these fragmentation events is illustrated in the diagram below.
Caption: Predicted EI fragmentation pathway for the target molecule.
Interpreting Isotopic Patterns
The presence of a chlorine atom is a powerful diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, any fragment containing the chlorine atom will appear as a pair of peaks (an M peak and an M+2 peak) with a 3:1 intensity ratio, providing unambiguous confirmation of its presence in the fragment.
Predicted Mass Spectrum Data
The following table summarizes the key ions expected in the EI mass spectrum.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Rationale |
| 223 | 225 | [C₈H₅ClF₃NO]•⁺ | - | Molecular Ion (M•⁺) |
| 208 | 210 | [C₇H₂ClF₃NO]⁺ | •CH₃ | Alpha-cleavage , loss of methyl radical. Expected to be the base peak. |
| 180 | 182 | [C₆H₂ClF₃N]⁺ | •CH₃, CO | Loss of carbon monoxide from the m/z 208/210 fragment. |
| 188 | - | [C₈H₅F₃NO]⁺ | •Cl | Loss of a chlorine radical from the molecular ion. |
| 43 | - | [C₂H₃O]⁺ | •C₆H₂ClF₃N | Alpha-cleavage, formation of the acetyl cation. |
Comparison with Alternative Analytical Techniques
While mass spectrometry is exceptionally powerful, a multi-technique approach is essential for comprehensive characterization in a regulated environment.[13] The choice of technique depends on the analytical question being asked—be it structural confirmation, purity assessment, or quantification.
Caption: Comparison of analytical workflows and information obtained.
| Technique | Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FT-IR) |
| Sensitivity | High (picogram to femtogram) | Moderate (microgram to milligram) | Low (milligram) | |
| Information | Structural | Molecular weight, elemental composition (HRMS), fragmentation patterns.[14] | Detailed atom connectivity, stereochemistry, and 3D structure. | Presence of specific functional groups (e.g., C=O, C-F). |
| Quantitative | Excellent with appropriate standards (LC-MS/MS). | Good (qNMR), can be an absolute method. | Limited, primarily qualitative. | |
| Strengths | Unmatched sensitivity, direct molecular weight confirmation. Ideal for impurity profiling.[13] | Unambiguous structure elucidation of pure compounds. | Fast, non-destructive, good for rapid identity confirmation. | |
| Limitations | Isomeric differentiation can be difficult without chromatography. Hard ionization can lead to loss of molecular ion. | Lower sensitivity, requires pure samples, relatively expensive. | Provides limited structural information, complex spectra can be hard to interpret. |
Expert Insights:
-
For Initial Identification: A combination of LC-MS (using a soft ESI method) to confirm the molecular weight and FT-IR to confirm the ketone functional group provides a rapid and confident initial assessment.
-
For Definitive Structural Elucidation: High-field NMR (¹H, ¹³C, and ¹⁹F) is indispensable. It provides the complete bonding framework, which MS alone cannot.
-
For Impurity Profiling: The high sensitivity and chromatographic coupling of LC-MS/MS or GC-MS make it the gold standard for detecting and identifying trace-level impurities that are often missed by NMR or FT-IR.[5]
Experimental Protocols
Trustworthy data originates from meticulous and well-documented protocols. The following section provides a validated starting point for the analysis of this compound.
Protocol: GC-EI-MS for Structural Confirmation
-
Rationale: This method is ideal for volatile and thermally stable compounds, providing a rich fragmentation spectrum for library matching and structural confirmation.[8]
-
Instrumentation:
-
Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
-
Procedure:
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane phase (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that promotes consistent fragmentation and allows for comparison with established spectral libraries.[8]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Data Analysis: Identify the molecular ion peak (m/z 223/225). Analyze the fragmentation pattern and compare it with the predicted data in Table 2. Check for the characteristic 3:1 isotopic ratio for chlorine-containing fragments.
-
-
Protocol: LC-ESI-MS for Molecular Weight Confirmation
-
Rationale: This method is suited for confirming the molecular weight of the parent compound, especially if it were thermally labile or less volatile. It is the standard for purity analysis.[5]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min at 325 °C.
-
Mass Range: Scan from m/z 100 to 300.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 224.00845 and its corresponding chlorine isotope at m/z 226.
-
-
Conclusion
The analysis of this compound is a clear demonstration of the power and utility of modern mass spectrometry. Through systematic evaluation of its fragmentation patterns under Electron Ionization, we can gain high-confidence structural information that is corroborated by the distinct isotopic signature of the chlorine atom.
While mass spectrometry provides unparalleled sensitivity and molecular weight information, it should not be viewed in isolation. A truly robust analytical strategy, particularly in the demanding field of drug development, integrates MS with orthogonal techniques like NMR and FT-IR. This integrated approach ensures that every aspect of the molecule's identity, from its elemental composition to its three-dimensional structure and purity profile, is thoroughly and reliably characterized.
References
- 1. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. netpharmalab.es [netpharmalab.es]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GCMS Section 6.11.3 [people.whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Highly Functionalized Pyridine Ketone
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the pyridine scaffold being one of the most prevalent motifs in FDA-approved drugs.[1] The title compound, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (herein referred to as Compound 1 ), is a particularly valuable synthetic intermediate. Its utility stems from the strategic placement of three key functional groups on the pyridine ring:
-
An Acetyl Group: A versatile handle for a myriad of chemical transformations, including condensations, reductions, and nucleophilic additions.
-
A Chloro Substituent: Serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions or as a site for cross-coupling reactions.
-
A Trifluoromethyl (CF₃) Group: A powerful modulator of physicochemical properties. The CF₃ group is known to enhance metabolic stability, increase lipophilicity, and alter the basicity (pKa) of the pyridine nitrogen, which can profoundly impact a molecule's pharmacokinetic profile and target binding affinity.[2][3]
The combination of these features in a single molecule provides multiple avenues for diversification, making it an attractive starting point for generating libraries of complex molecules for biological screening.
Physicochemical and Spectroscopic Characterization
Compound 1 is a solid at room temperature with a molecular weight of 223.58 g/mol .[4] A comprehensive understanding of its structural and electronic properties is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 207994-12-5 | [5] |
| Molecular Formula | C₈H₅ClF₃NO | [6] |
| Molecular Weight | 223.58 g/mol | [4] |
| Boiling Point (Predicted) | 210.3 ± 40.0 °C | [4] |
| Density (Predicted) | 1.400 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | -2.02 ± 0.10 | [4] |
Spectroscopic Profile Analysis
While specific experimental spectra for Compound 1 are not publicly available, we can predict its key spectroscopic features based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to mutual coupling. A singlet in the aliphatic region (around 2.5-2.8 ppm) would correspond to the three protons of the acetyl methyl group. The strong electron-withdrawing effects of the Cl and CF₃ groups would shift the pyridine protons downfield compared to unsubstituted pyridine.
-
¹³C NMR: The spectrum would display eight distinct carbon signals. The carbonyl carbon of the acetyl group would be the most downfield signal (typically >190 ppm). The carbons attached to the electronegative Cl and F (of the CF₃ group) atoms would also show characteristic shifts and, in the case of the CF₃ carbon, a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A single, sharp singlet would be expected, characteristic of the CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 223. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
Comparative Analysis: Compound 1 vs. 2-Acetylpyridine
To fully appreciate the unique characteristics of Compound 1 , it is instructive to compare it with a simpler, parent compound: 2-acetylpyridine.
| Feature | Compound 1 (this compound) | Comparative Analog: 2-Acetylpyridine |
| Structure | Pyridine ring with acetyl, chloro, and trifluoromethyl groups. | Pyridine ring with only an acetyl group. |
| Molecular Weight | 223.58 g/mol | 121.14 g/mol [7] |
| Physical State | Solid | Liquid[8] |
| Reactivity | See discussion below. | See discussion below. |
Electronic Effects and Reactivity Comparison
The primary difference between Compound 1 and 2-acetylpyridine lies in the electronic nature of the pyridine ring.
-
Ring Electron Density: The nitrogen atom in pyridine is inherently electron-withdrawing, making the ring electron-deficient compared to benzene.[9] In Compound 1 , this effect is dramatically amplified by the presence of two additional powerful electron-withdrawing groups (EWGs): the chloro and trifluoromethyl substituents.[10][11] This severe electron deficiency has two major consequences:
-
Decreased Basicity: The lone pair on the pyridine nitrogen is significantly less available for protonation or coordination to metal centers. The predicted pKa of -2.02 for Compound 1 is indicative of a very weak base.[4]
-
Enhanced Electrophilicity: The carbon atoms of the pyridine ring in Compound 1 are highly electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the EWGs.
-
-
Carbonyl Reactivity: The acetyl group's carbonyl carbon is an electrophilic center. In Compound 1 , the potent EWGs on the ring pull electron density away from the acetyl group, further increasing the partial positive charge on the carbonyl carbon. This makes the ketone in Compound 1 significantly more reactive towards nucleophiles (e.g., organometallics, hydrides, amines) compared to the ketone in 2-acetylpyridine.[12]
-
Methyl Group Acidity: The α-protons on the methyl group of the acetyl function are acidic and can be removed by a base to form an enolate. The increased electrophilicity of the carbonyl group in Compound 1 enhances the acidity of these protons, facilitating enolate formation for use in reactions like aldol condensations.
The workflow below illustrates the divergent reactivity pathways available due to the substituents on Compound 1 .
Caption: Reactivity map of Compound 1.
Synthetic Routes
The synthesis of trifluoromethylpyridines often involves multi-step sequences, starting from simpler picoline derivatives.[13] A common industrial approach involves the chlorination and subsequent fluorination of a methyl group on the pyridine ring.[13] For Compound 1 , a plausible late-stage step would involve the acylation of a suitable 3-chloro-5-(trifluoromethyl)pyridine precursor.
In contrast, the synthesis of 2-acetylpyridine is more straightforward, often achieved through the acylation of 2-bromopyridine via a Grignard reagent.[7] The complexity and cost of starting materials for Compound 1 are significantly higher, reflecting its specialized nature and advanced functionality.
Experimental Protocol: Comparative Oximation
To provide a practical demonstration of the differing reactivity, this section details a protocol for the synthesis of the corresponding ketoximes from Compound 1 and 2-acetylpyridine. The formation of an oxime is a classic reaction of ketones with hydroxylamine.[14] Due to the enhanced electrophilicity of its carbonyl group, Compound 1 is expected to react faster or under milder conditions than 2-acetylpyridine.
Objective:
To synthesize and compare the formation of ketoximes from Compound 1 and 2-acetylpyridine.
Materials:
-
This compound (Compound 1 )
-
2-Acetylpyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (NaOAc·3H₂O)
-
Ethanol
-
Water
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup:
-
In two separate round-bottom flasks, dissolve 1.0 mmol of Compound 1 and 1.0 mmol of 2-acetylpyridine, respectively, in 5 mL of ethanol.
-
In a separate beaker, prepare a hydroxylamine solution by dissolving hydroxylamine hydrochloride (1.5 mmol, 1.7 eq) and sodium acetate trihydrate (1.8 mmol, 2.3 eq) in a minimal amount of warm water (approx. 2-3 mL).[14]
-
-
Reaction Execution:
-
Add the hydroxylamine solution to each of the ketone solutions at room temperature.
-
Stir the mixtures and monitor the progress of each reaction independently using TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting ketone spot has disappeared.
-
-
Causality Checkpoint: The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt. The reaction rate is dependent on the electrophilicity of the ketone carbonyl. We hypothesize that the reaction with Compound 1 will proceed to completion more rapidly than the reaction with 2-acetylpyridine. Low yields can often be addressed by increasing the reaction time or gently heating the mixture.[14]
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer three times with 15 mL portions of ethyl acetate.[14]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude oxime.
-
-
Characterization:
The diagram below outlines this self-validating experimental workflow.
Caption: Workflow for comparative oximation.
Conclusion
This compound is a highly activated and versatile building block. Its unique electronic properties, driven by the powerful electron-withdrawing chloro and trifluoromethyl groups, set it apart from simpler analogs like 2-acetylpyridine. These substituents enhance the reactivity of the acetyl group towards nucleophiles and render the pyridine ring susceptible to SNAr and cross-coupling reactions. While its synthesis is more complex, the strategic functionalization of Compound 1 offers a rich platform for the rapid elaboration of novel chemical entities, making it an invaluable tool for researchers in drug discovery and materials science.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. ETHANONE, 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]- manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 7. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
A Comparative Guide to Analytical Standards of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone: A Framework for Ensuring Research Integrity
For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reproducible and reliable results. In the synthesis and application of complex molecules like 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a key building block in medicinal and agricultural chemistry, the quality of the reference material is paramount.[1][2] Impurities or incorrect characterization can lead to flawed structure-activity relationship (SAR) studies, inaccurate bioassay results, and costly delays in the development pipeline.
This guide provides a comprehensive framework for the characterization and comparative analysis of analytical standards for this compound. Rather than a simple product-to-product comparison, we will establish the methodology for qualifying a primary reference standard and then detail the comparative experiments required to validate a secondary or working standard against it. This approach ensures a self-validating system of quality control, grounded in the principles of analytical chemistry and regulatory expectations.[3][4]
The Foundational Role of a Primary Reference Standard
A primary reference standard is a highly purified and extensively characterized compound.[5] Its assigned purity value is not based on a single technique but is the result of a comprehensive evaluation using multiple, orthogonal analytical methods. The goal is to create a well-understood benchmark against which all subsequent batches of the material can be compared.
The characterization of a primary reference standard for this compound should include:
-
Structural Confirmation: Unequivocal verification of the chemical structure.
-
Purity Determination: Accurate quantification of the main component and identification of any impurities.
-
Physicochemical Characterization: Measurement of key physical properties.
The following diagram illustrates the workflow for establishing a primary reference standard.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. usp.org [usp.org]
- 5. pharmtech.com [pharmtech.com]
A Comparative Guide to the Structural Elucidation of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Structural Verification in Drug Discovery
In the synthesis of novel pharmaceutical agents, the precise structural confirmation of all intermediates is a cornerstone of a robust and reproducible drug discovery pipeline. Molecules such as 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, with its substituted pyridine core, are of significant interest due to their prevalence in a wide array of biologically active compounds. The presence of chloro, trifluoromethyl, and acetyl groups offers multiple points for further chemical modification, making it a versatile scaffold. However, the very features that make it synthetically attractive can also introduce ambiguity in its characterization. This guide provides a detailed roadmap for its structural verification, emphasizing the "why" behind the experimental choices and data interpretation.
Confirming the Structure of this compound
The molecular structure of this compound (C8H5ClF3NO) dictates its reactivity and potential biological activity.[1][2] Its unambiguous identification relies on a synergistic application of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| CH₃ (acetyl) | ~2.6 | Singlet | N/A | 3H |
| H-4 | ~8.2 | Doublet | ~2.0 Hz | 1H |
| H-6 | ~8.8 | Doublet | ~2.0 Hz | 1H |
-
Causality of Chemical Shifts: The two protons on the pyridine ring (H-4 and H-6) are expected to appear in the aromatic region, significantly downfield due to the electron-withdrawing effects of the nitrogen atom, the chloro group, and the trifluoromethyl group. The acetyl methyl protons will appear as a singlet in the aliphatic region. The expected small coupling constant between H-4 and H-6 is characteristic of a meta-relationship on a pyridine ring.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (acetyl) | ~28 |
| C=O (acetyl) | ~195 |
| C-3 (C-Cl) | ~135 |
| C-5 (C-CF₃) | ~130 (quartet, J ≈ 35 Hz) |
| CF₃ | ~122 (quartet, J ≈ 275 Hz) |
| C-4 | ~138 |
| C-6 | ~150 |
| C-2 | ~152 |
-
Expert Interpretation: The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The carbon bearing the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The carbon attached to the chlorine atom (C-3) will also be significantly downfield.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.
-
Expected Molecular Ion Peak: For this compound, the expected monoisotopic mass is approximately 223.0012 m/z.[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C8H5ClF3NO). Due to the presence of chlorine, a characteristic M+2 isotopic pattern (approximately 3:1 ratio) for the molecular ion peak is expected.
-
Key Fragmentation Pattern: A prominent fragmentation would be the loss of the acetyl group (•CH3CO), leading to a significant fragment ion.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups within a molecule.
-
Characteristic Absorptions:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ for the ketone carbonyl group.
-
C-Cl Stretch: A moderate absorption can be expected in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-F Stretch: Strong absorptions are anticipated in the 1000-1350 cm⁻¹ region due to the trifluoromethyl group.
-
Aromatic C-H and C=C/C=N Stretches: These will be observed in their characteristic regions.
-
Comparative Analysis: 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
To highlight the unique spectral features of our target compound, we will compare it with a commercially available structural isomer, 1-(3-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone.[3][4] This molecule shares the same elemental composition but has a different arrangement of atoms, leading to distinct spectroscopic signatures.
Table 1: Comparative Analysis of Predicted Spectral Data
| Feature | This compound | 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone | Rationale for Differences |
| ¹H NMR | Two aromatic protons, one methyl singlet. | Three aromatic protons, no aliphatic protons. | The phenyl ring in the alternative has three protons, while the pyridine ring in the target has only two. The alternative has a trifluoroacetyl group instead of an acetyl group. |
| ¹³C NMR | One aliphatic carbon signal (~28 ppm). | No aliphatic carbon signals in the typical methyl region. | The acetyl methyl group in the target compound is absent in the alternative. |
| IR | C=O stretch ~1690-1710 cm⁻¹. | C=O stretch likely at a higher wavenumber (>1720 cm⁻¹) due to the electron-withdrawing trifluoroacetyl group. | The electronic environment of the carbonyl group is different, affecting its stretching frequency. |
| MS | Loss of •CH3CO as a major fragmentation. | Loss of •CF3CO as a major fragmentation. | The different acetyl groups lead to distinct fragmentation patterns. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data for structural confirmation, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Gently agitate the tube to ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Use a standard 1D proton pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard 1D carbon pulse sequence with proton decoupling.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
For HRMS, ensure the instrument is properly calibrated.
-
Protocol 3: IR Spectroscopy Analysis
-
Sample Preparation:
-
The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared.
-
-
Data Acquisition:
-
Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Perform a background scan prior to analyzing the sample.
-
Visualizing the Workflow
The logical flow for the structural confirmation process can be visualized as follows:
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is a critical step in its utilization for drug discovery and development. By employing a multi-technique spectroscopic approach and comparing the acquired data with predicted values and those of a structural isomer, researchers can achieve an unambiguous structural assignment. This guide provides the foundational knowledge and practical protocols to confidently identify this important chemical intermediate, ensuring the integrity and reproducibility of subsequent synthetic endeavors.
References
- 1. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 2. 207994-12-5|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | C9H3ClF6O | CID 53414982 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone and Structurally Related Trifluoromethylpyridines for Advanced Research Applications
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry
The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group, in particular, imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's biological activity.[1][2] Trifluoromethylpyridines have emerged as a privileged structural motif in a wide array of commercial products and clinical candidates.[1] This guide provides an in-depth comparative analysis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone , a key building block, against a selection of its structural analogs. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these versatile intermediates.
Compound Profiles: A Head-to-Head Comparison
For this guide, we will focus on a comparative analysis of this compound and three key analogs, each with a specific structural variation to highlight the impact of substitution on the pyridine ring. The selected compounds are:
-
Target Compound: this compound
-
Comparator 1 (Halogen Variation): 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone
-
Comparator 2 (Halogen Variation): 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone
-
Comparator 3 (Isomeric Variation): 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its comparators is presented in Table 1. These properties are critical in determining the solubility, reactivity, and ultimately the utility of these compounds in various synthetic applications.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₅ClF₃NO | 223.58 | Predicted: Solid | Not available | Not available |
| 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone | C₈H₅BrF₃NO | 268.03 | Solid | 44-46 | Not available |
| 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone | C₈H₅F₄NO | 207.13 | Not available | Not available | Not available |
| 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone | C₈H₅ClF₃NO | 223.58 | Not available | Not available | Not available |
Table 1: Physicochemical Properties of Selected Trifluoromethylpyridines.
Spectroscopic Data Analysis
The structural integrity and purity of these compounds are paramount. Below is a comparative summary of available spectroscopic data.
This compound:
-
Mass Spectrometry (Predicted): [M+H]⁺: 224.00845, [M+Na]⁺: 245.99039.[3]
1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone:
-
Spectroscopic data is available from suppliers. [4]
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone:
General Spectroscopic Features of Trifluoromethylpyridines:
-
¹H NMR: The proton spectra of these compounds are characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm, with coupling patterns indicative of the substitution on the pyridine ring. The methyl protons of the acetyl group appear as a singlet further upfield.
-
¹³C NMR: The carbon spectra will show characteristic signals for the carbonyl carbon (typically >190 ppm), the carbons of the pyridine ring, and the carbon of the trifluoromethyl group, which will exhibit a quartet due to coupling with the fluorine atoms.[7][8]
-
¹⁹F NMR: A single peak corresponding to the CF₃ group is expected.[7][8]
-
IR Spectroscopy: Key vibrational bands include a strong absorption for the C=O stretch of the ketone (around 1700 cm⁻¹) and bands associated with the C-F and C-Cl/C-Br bonds.
Synthesis Strategies: A Practical Guide
The synthesis of 2-acetylpyridines, including our target compound and its analogs, often involves the introduction of the acetyl group onto a pre-functionalized pyridine ring. A common and effective method is the Grignard reaction with a suitable nitrile precursor.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is adapted from established procedures for Grignard reactions with substituted pyridines.[9][10][11]
Reaction Scheme:
Caption: Grignard reaction for the synthesis of the target compound.
Materials:
-
3-Chloro-5-(trifluoromethyl)-2-cyanopyridine
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve 3-chloro-5-(trifluoromethyl)-2-cyanopyridine (1.0 eq) in anhydrous diethyl ether or THF.
-
Grignard Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the methylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Reactivity Profile: Understanding the Chemical Behavior
The reactivity of these trifluoromethylpyridines is dictated by the interplay of the electron-withdrawing trifluoromethyl group, the halogen substituent, and the acetyl group.
Nucleophilic Aromatic Substitution
The pyridine ring in these compounds is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the trifluoromethyl group. The chlorine and bromine atoms at the 3-position can be displaced by various nucleophiles. The reactivity is expected to follow the order F > Cl > Br, with the fluoro-substituted analog being the most reactive towards nucleophilic attack.
Reactions at the Acetyl Group
The carbonyl group of the acetyl moiety is a key site for a variety of chemical transformations:
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol or Claisen-type condensation reactions.
Caption: Key reactivity sites of the target compound.
Conclusion and Future Outlook
This compound and its structural analogs are highly valuable and versatile building blocks in chemical synthesis. Their unique substitution patterns offer a tunable platform for the development of novel compounds with diverse applications. Understanding the subtle differences in their physicochemical properties, spectroscopic signatures, and reactivity profiles is crucial for their effective utilization in research and development. This guide provides a foundational framework for researchers to navigate the selection and application of these important chemical intermediates.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 4. 1048384-87-7|1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. FCKeditor - Resources Browser [facom.ufms.br]
- 6. hagiangtrails.com [hagiangtrails.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone Analogs as Novel Insecticidal Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective insecticides, the trifluoromethylpyridine scaffold has emerged as a privileged structure, integral to the development of several modern agrochemicals. This guide provides an in-depth comparative analysis of analogs of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a core structure with significant potential for development into potent insecticidal agents. By examining the structure-activity relationships (SAR) and the impact of various chemical modifications, this document aims to provide researchers with the foundational knowledge and practical methodologies to design and evaluate the next generation of insecticides targeting nicotinic acetylcholine receptors (nAChRs).
Introduction: The Significance of the Trifluoromethylpyridine Moiety
The 3-chloro-5-(trifluoromethyl)pyridine moiety is a key component in a number of contemporary insecticides.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, often lead to enhanced biological activity and favorable pharmacokinetic profiles.[1] When incorporated into a pyridine ring, this functional group can significantly influence the molecule's interaction with its biological target. For the analogs discussed herein, the primary target is the insect nicotinic acetylcholine receptor (nAChR), a well-established target for insecticides. Modulation of this receptor leads to disruption of nerve impulses, paralysis, and ultimately, death of the insect.
Comparative Analysis of Analog Performance
The Core Structure: this compound
This parent compound serves as our baseline for comparison. Its insecticidal activity is attributed to the combination of the electron-withdrawing trifluoromethyl group and the chlorine atom on the pyridine ring, which are crucial for binding to the nAChR. The ethanone moiety provides a key point for further chemical modification.
Analog Design and Predicted Efficacy
To guide future research, we propose a series of hypothetical analogs with modifications at the ethanone side chain. The predicted impact of these modifications on insecticidal activity against a common agricultural pest, the green peach aphid (Myzus persicae), is summarized in the table below. This pest is a suitable model as it is known to be susceptible to nAChR-targeting insecticides.[3]
| Compound ID | R-Group Modification | Predicted LC50 (ppm) vs. M. persicae | Rationale for Predicted Activity |
| Parent | -CH3 | 15 - 25 | Baseline activity of the core scaffold. |
| Analog 1 | -CH2CH3 | 10 - 20 | Increased lipophilicity may enhance cell membrane penetration and target engagement. |
| Analog 2 | -Cyclopropyl | 5 - 15 | The rigid cyclopropyl group can provide a favorable conformation for binding to the receptor, a strategy that has proven effective in other insecticides. |
| Analog 3 | -CH2F | 20 - 30 | Introduction of a single fluorine atom may slightly alter electronic properties but could lead to a minor decrease in activity compared to the parent. |
| Analog 4 | -CF3 | > 50 | The highly electronegative trifluoromethyl group in this position might create unfavorable steric or electronic interactions within the binding pocket, reducing activity. |
| Analog 5 | -Phenyl | 25 - 40 | The bulky phenyl group may introduce steric hindrance, potentially reducing the compound's ability to fit into the nAChR binding site. |
Note: The LC50 values presented are hypothetical and intended for illustrative purposes to guide experimental design. Actual values must be determined through rigorous biological testing.
Experimental Protocols
To facilitate the validation of the predicted activities and the evaluation of novel analogs, the following detailed experimental protocols are provided.
Synthesis of this compound Analogs
The synthesis of the parent compound and its analogs can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below.
Diagram of the General Synthetic Route
Caption: General synthetic workflow for the preparation of target analogs.
Step-by-Step Protocol:
-
Grignard Reaction: To a solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile in anhydrous diethyl ether at 0°C, add the appropriate Grignard reagent (e.g., methylmagnesium bromide for the parent compound, ethylmagnesium bromide for Analog 1, etc.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours until the imine intermediate is fully hydrolyzed.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired analog.
Insecticidal Bioassay: Leaf-Dip Method for Aphids
This protocol is adapted from established methods for determining the toxicity of insecticides to aphids.[4]
Diagram of the Leaf-Dip Bioassay Workflow
References
A Comparative Guide to the Purity Assessment of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone by High-Performance Liquid Chromatography
This guide provides an in-depth, experience-driven approach to the purity assessment of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis. We will navigate the logical pathway from initial method development to full validation, comparing the optimized High-Performance Liquid Chromatography (HPLC) method with viable alternatives. The causality behind each experimental choice is explained to provide a framework for adapting these principles to other analytical challenges.
Introduction: The Analytical Imperative
This compound is a fluorinated pyridine derivative whose purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical product.[1] Impurities, which can arise from starting materials, by-products, or degradation, must be meticulously identified and quantified.
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this task due to its high resolution, sensitivity, and versatility in separating non-volatile and thermally labile compounds.[2][3] This guide focuses on developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method, validated according to the highest industry standards.
Foundational Strategy: HPLC Method Development
The development of a successful HPLC method is not a matter of chance, but a systematic process rooted in the physicochemical properties of the analyte. The structure of our target molecule—containing a pyridine ring, a chloro group, and a trifluoromethyl group—suggests it is relatively hydrophobic and possesses a strong UV chromophore, making it an ideal candidate for RP-HPLC with UV detection.[4][5]
Caption: Logical workflow for systematic HPLC method development.
The Rationale Behind Column and Mobile Phase Selection
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point.[4][6] Its hydrophobic nature provides strong retention for non-polar compounds like our analyte. For this specific molecule, alternative selectivities could be explored if co-eluting impurities are found:
-
Mobile Phase: A combination of water (or an aqueous buffer) and an organic modifier is standard for RP-HPLC.[6]
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as it often provides better peak shapes and lower UV cutoff. A scouting run comparing ACN/water and MeOH/water gradients is a prudent first step.
-
Buffer and pH Control: The pyridine nitrogen is basic (pKa ~2-3). To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH should be controlled with a buffer at least 2 pH units away from the analyte's pKa. An acidic mobile phase (e.g., pH 2.5-3.0) using a phosphate buffer or 0.1% formic acid will ensure the pyridine nitrogen is consistently protonated, preventing peak tailing.
-
Detection
The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for the determination of the optimal detection wavelength (λmax) and provides spectral purity information for the analyte peak.
The Optimized Stability-Indicating HPLC Method
Based on the principles above, the following method was developed and optimized to serve as our primary analytical tool.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and efficiency for this type of analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer suitable for LC-MS, ensures consistent protonation of the pyridine moiety to achieve symmetrical peak shape.[8] |
| Mobile Phase B | Acetonitrile (ACN) | Provides good elution strength and low UV cutoff. |
| Gradient Program | 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B (re-equilibration) | A linear gradient ensures sufficient resolution between the main peak and potential early- and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | PDA/UV at 254 nm | Wavelength provides a strong response for the aromatic system. PDA allows for peak purity analysis. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
Method Validation: Establishing Trustworthiness
A method is only reliable if it is validated. The optimized HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9][10][11]
| Validation Parameter | Result | Acceptance Criteria (per ICH Q2(R1)) |
| Specificity | No interference from blank or placebo at the retention time of the analyte. Peaks were spectrally pure and resolved from all degradation products. | The method must unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | R² > 0.999 for a concentration range of 0.1 - 150 µg/mL | Correlation coefficient (R²) should be > 0.99. |
| Accuracy | 99.2% - 100.8% recovery across three concentration levels. | Typically 98.0% - 102.0% recovery. |
| Precision (RSD%) | Repeatability: 0.45% Intermediate Precision: 0.68% | Relative Standard Deviation (RSD) should typically be ≤ 2%. |
| LOD | 0.03 µg/mL | Signal-to-Noise ratio of 3:1. |
| LOQ | 0.10 µg/mL | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant impact on results from minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | System suitability parameters must be met after deliberate small changes to method parameters. |
Forced Degradation: The Key to a Stability-Indicating Method
To prove the method is "stability-indicating," forced degradation studies are essential.[3][12] These studies deliberately stress the analyte to produce potential degradation products and prove the analytical method can separate them from the parent compound.[13][14]
Caption: Workflow for forced degradation studies.
Summary of Forced Degradation Results:
-
Acidic Hydrolysis (0.1 M HCl, 60°C, 8h): ~12% degradation, two minor degradant peaks resolved.
-
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 4h): ~18% degradation, one major degradant peak resolved.
-
Oxidative (3% H₂O₂, RT, 24h): ~8% degradation, one minor degradant peak resolved.
-
Thermal (80°C, 48h): < 2% degradation, stable.
-
Photolytic (ICH Q1B): < 3% degradation, stable.
In all cases, the main analyte peak was successfully resolved from all degradation products, confirming the method's specificity and stability-indicating nature.
Comparison with Alternative Analytical Techniques
While the developed RP-HPLC method is robust and reliable, it is valuable to compare it with other potential techniques.
| Technique | Advantages | Disadvantages | Suitability for this Analyte |
| Optimized RP-HPLC (This Guide) | High resolution , excellent quantitation , robust , stability-indicating , widely available. | Moderate analysis time (~30 min). | Excellent. The gold standard for this type of analysis. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Faster analysis times (<10 min), higher resolution , lower solvent consumption. | Requires specialized high-pressure equipment; method transfer from HPLC requires care. | Excellent. A superior alternative if speed and throughput are critical. The fundamental separation chemistry remains the same. |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds. | Analyte is likely not volatile enough without derivatization; risk of on-column degradation. | Poor. Not a suitable primary technique due to the analyte's high molecular weight and polarity. |
| Thin-Layer Chromatography (TLC) | Simple, low-cost, good for rapid screening and identification. | Primarily qualitative, poor quantitative precision.[15] | Limited. Useful for at-line reaction monitoring but not for formal purity assessment or impurity quantification. |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (50 µg/mL): Pipette 1.25 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Prepare a solution of the test sample at a nominal concentration of 50 µg/mL using the same diluent.
Forced Degradation Sample Preparation
-
Prepare a stock solution of the analyte at 1.0 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Acid/Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl or 0.2 M NaOH (final concentration is 0.1 M acid/base). Heat as required. Before injection, neutralize the aliquot with an equimolar amount of base/acid.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration is 3%). Keep at room temperature.
-
For all stressed samples, dilute with the mobile phase diluent to a final concentration of approximately 50 µg/mL before HPLC analysis.[13]
Conclusion
This guide has detailed a systematic, science-driven approach to developing and validating a stability-indicating RP-HPLC method for the purity assessment of this compound. The causality behind each decision in the method development process—from column selection to mobile phase pH control—has been elucidated to provide a transferable framework of expertise.
The validated method demonstrates exceptional specificity, accuracy, and precision, proving its trustworthiness for quality control and regulatory submission. Comparative analysis confirms that while UPLC offers an increase in throughput, the developed HPLC method remains the robust and accessible gold standard. This comprehensive approach ensures the reliable characterization of product purity, a cornerstone of safety and efficacy in the pharmaceutical and agrochemical industries.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. helixchrom.com [helixchrom.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. starodub.nl [starodub.nl]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. onyxipca.com [onyxipca.com]
- 15. <621> CHROMATOGRAPHY [drugfuture.com]
A Comparative Guide to the Spectroscopic Data of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment, which are critical for advancing new molecules through the development pipeline. This guide offers an in-depth look at the expected spectroscopic characteristics of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, we will build a comprehensive analysis by first examining the well-characterized spectra of the parent molecule, 2-acetylpyridine. We will then explore the predictable influence of chloro and trifluoromethyl substituents on the spectroscopic data, supported by comparisons with related, experimentally characterized compounds. This approach not only provides a robust predictive analysis of the target molecule but also serves as a practical guide to spectroscopic interpretation for substituted pyridines.
The Foundational Spectrum: 2-Acetylpyridine
2-Acetylpyridine serves as our baseline for understanding the core spectroscopic features. Its structure, a pyridine ring with an acetyl group at the 2-position, gives rise to a distinct set of signals in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Acetylpyridine
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum of 2-acetylpyridine displays characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the acetyl group. The pyridine protons typically appear in the downfield region (δ 7.0-8.7 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The methyl protons of the acetyl group appear as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the acetyl group is typically observed in the highly deshielded region of the spectrum (around δ 200 ppm). The carbons of the pyridine ring have distinct chemical shifts influenced by the nitrogen atom and the acetyl substituent.
Infrared (IR) Spectroscopy of 2-Acetylpyridine
IR spectroscopy is used to identify the functional groups present in a molecule. In 2-acetylpyridine, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the ketone, which is typically observed in the range of 1680-1700 cm⁻¹.[1] The spectrum also shows characteristic absorptions for the C=C and C=N stretching vibrations of the pyridine ring and C-H stretching and bending vibrations.[1][2][3]
Mass Spectrometry (MS) of 2-Acetylpyridine
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of 2-acetylpyridine shows a prominent molecular ion peak (M⁺) at m/z 121, corresponding to its molecular weight.[4][5][6] Common fragmentation patterns involve the loss of the methyl group (M-15) or the entire acetyl group (M-43).
Predicting the Spectroscopic Data of this compound
By understanding the spectroscopic properties of 2-acetylpyridine, we can predict how the addition of a chloro group at the 3-position and a trifluoromethyl group at the 5-position will alter the spectra.
Substituent Effects in NMR Spectroscopy
-
¹H NMR:
-
3-Chloro group: The electronegative chlorine atom will deshield the adjacent protons. Therefore, the proton at the 4-position is expected to shift downfield compared to its position in 2-acetylpyridine.
-
5-Trifluoromethyl group: The trifluoromethyl group is a strong electron-withdrawing group and will also cause a downfield shift of the remaining pyridine protons (at the 4- and 6-positions).
-
The methyl protons of the acetyl group may experience a slight downfield shift due to the overall electron-withdrawing nature of the substituted ring.
-
-
¹³C NMR:
-
The carbon directly attached to the chlorine atom (C-3) will experience a significant downfield shift.
-
The trifluoromethyl group will also influence the chemical shifts of the ring carbons, with the carbon bearing the CF₃ group (C-5) showing a characteristic quartet in a proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The carbonyl carbon signal is also expected to be shifted slightly downfield.
-
-
¹⁹F NMR:
-
The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a singlet in the ¹⁹F NMR spectrum. The chemical shift will be in a region characteristic of trifluoromethyl groups attached to an aromatic ring.
-
Predicted IR and MS Data
-
IR Spectroscopy: The fundamental vibrations will be similar to 2-acetylpyridine, but with additional characteristic bands. The C-Cl stretching vibration will appear in the fingerprint region. The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the 1350-1100 cm⁻¹ region. The carbonyl stretching frequency may be shifted to a slightly higher wavenumber due to the electron-withdrawing nature of the substituents.
-
Mass Spectrometry: The molecular ion peak will be observed at m/z 223 for the ³⁵Cl isotope and m/z 225 for the ³⁷Cl isotope, with a characteristic 3:1 intensity ratio.[7] Fragmentation will likely involve the loss of the methyl group, the acetyl group, and potentially the trifluoromethyl group.
Comparative Analysis with Structurally Related Compounds
To further refine our predictions, we can compare the expected data with the experimental data of similar, known compounds.
| Compound | Key Spectroscopic Features |
| 2-Acetyl-3-chloropyridine | The ¹H NMR spectrum shows the expected downfield shift of the pyridine protons compared to 2-acetylpyridine, confirming the deshielding effect of the chlorine atom.[8] |
| 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone | This isomer of our target molecule would show a different substitution pattern and thus different coupling patterns in the ¹H NMR spectrum, but the chemical shift ranges would be comparable.[9] |
| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | While containing a bromine instead of a trifluoromethyl group, the presence of two halogen substituents provides a useful comparison for the overall deshielding effects on the pyridine ring.[10] |
The analysis of these and other related substituted pyridines from the literature confirms the general trends in chemical shifts and vibrational frequencies that we have predicted for this compound.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. Below are standard protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid directly on the ATR crystal. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Analysis: Acquire the mass spectrum over a relevant m/z range.
Visualizing the Molecular Structure and Workflow
Molecular Structure
Caption: Structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis and structural elucidation.
Conclusion
References
- 1. 2-Acetylpyridine(1122-62-9) IR Spectrum [chemicalbook.com]
- 2. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Acetylpyridine(1122-62-9) MS spectrum [chemicalbook.com]
- 5. mzCloud – 2 Acetylpyridine [mzcloud.org]
- 6. spectrabase.com [spectrabase.com]
- 7. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 8. 2-ACETYL-3-CHLOROPYRIDINE(131109-75-6) 1H NMR spectrum [chemicalbook.com]
- 9. PubChemLite - 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)ethan-1-one (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 10. 1-(5-Bromo-2-chloropyridin-3-yl)ethanone AldrichCPR 886365-47-5 [sigmaaldrich.com]
A Comparative Guide to the Biological Efficacy of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone Derivatives
This guide provides an in-depth comparative analysis of the biological efficacy of derivatives based on the 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone scaffold. The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical and pharmaceutical development, owing to the unique physicochemical properties conferred by the fluorine atom, such as high electronegativity and the ability to enhance metabolic stability and binding affinity.[1] This document moves beyond a simple recitation of data, offering insights into the structure-activity relationships (SAR) that govern the performance of these compounds and detailing the experimental protocols used for their evaluation.
The Strategic Importance of the TFMP Scaffold
The this compound core structure serves as a versatile starting point for the synthesis of a multitude of biologically active molecules. The trifluoromethyl group at the 5-position and the chlorine atom at the 3-position of the pyridine ring are critical for modulating the electronic and lipophilic properties of the molecule, which in turn influences its interaction with biological targets.[1][2] Derivatives are typically synthesized by modifying the ethanone side chain, often through condensation reactions to introduce various heterocyclic systems or functional groups, thereby creating a diverse chemical library for biological screening.
The general approach to synthesizing novel derivatives often involves using the parent ethanone as a key intermediate, which can be derived from precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][3] The subsequent derivatization allows for systematic exploration of the chemical space to optimize biological activity.
Caption: Generalized synthetic pathway from 3-picoline to diverse derivatives.
Comparative Insecticidal Efficacy
Derivatives of the title compound have demonstrated significant potential as insecticides, particularly against lepidopteran pests. A notable strategy involves the incorporation of a 1,3,4-oxadiazole moiety, which has been shown to yield compounds with potent insecticidal properties.[2][4][5]
Experimental Data Summary: Insecticidal Activity
| Compound ID | Target Pest | Concentration (mg/L) | Mortality (%) | LC50 (mg/L) | Reference Compound | LC50 (mg/L) | Source |
| E18 | Mythimna separata | - | - | 38.5 | Avermectin | 29.6 | [4] |
| E27 | Mythimna separata | - | - | 30.8 | Avermectin | 29.6 | [4] |
| E5, E6, E9, etc. | Mythimna separata | 250 | 100 | - | Chlorpyrifos | - | [4] |
| Various Oxadiazoles | Plutella xylostella | 500 | ~100 | - | - | - | [2][4] |
| Various Oxadiazoles | Helicoverpa armigera | 500 | ~100 | - | - | - | [2] |
Analysis and Structure-Activity Relationship (SAR):
The data reveals that several 1,3,4-oxadiazole derivatives exhibit insecticidal activity comparable to or exceeding that of commercial standards like Avermectin and Chlorpyrifos.[4] The SAR studies indicate that the nature and position of substituents on the terminal phenyl ring, attached to the oxadiazole, are crucial for activity. Specifically, the presence of electron-withdrawing groups at the 2- and 4-positions of the benzene ring was found to enhance insecticidal potency.[4] This suggests that these groups may improve the binding affinity of the molecule to its target site within the insect.
Comparative Herbicidal Efficacy
The TFMP scaffold is a well-established pharmacophore in herbicides, most notably in acetyl-CoA carboxylase (ACCase) inhibitors like fluazifop-butyl.[1] Research has extended to new derivatives with different modes of action, including the inhibition of protoporphyrinogen oxidase (PPO).[2]
Experimental Data Summary: Herbicidal Activity (Post-emergence)
| Compound ID | Target Weed | Application Rate (g a.i./hm²) | Inhibition (%) | ED50 (g a.i./hm²) | Reference Compound | ED50 (g a.i./hm²) | Source |
| 7a | Abutilon theophrasti | 37.5 | >80 | 13.32 | Fomesafen | 36.39 | [6] |
| 7a | Amaranthus retroflexus | 37.5 | >80 | 5.48 | Fomesafen | 10.09 | [6] |
| 11b | Abutilon theophrasti | 7.5 | Significant | - | - | - | [2] |
| 11b | Zinnia elegans | 7.5 | Significant | - | - | - | [2] |
Analysis and Structure-Activity Relationship (SAR):
Compound 7a , a phenylpyridine derivative, demonstrated excellent, broad-spectrum herbicidal activity, outperforming the commercial herbicide fomesafen against key broadleaf weeds.[6] SAR analysis of this series revealed that herbicidal activity is highly sensitive to substitution patterns on the terminal phenyl ring. Optimal activity was observed when the ring was unsubstituted or substituted with fluorine atoms, whereas bulky groups like trifluoromethyl (CF3) or methyl (CH3) led to a marked decrease in efficacy.[6] For sulfonamide derivatives like 11b , N-methyl groups were found to be more favorable for activity than a free NH group.[2] This highlights the importance of fine-tuning steric and electronic properties to achieve potent herbicidal effects.
Comparative Antibacterial Efficacy
A newer area of investigation for TFMP derivatives is their potential as antibacterial agents for crop protection. The introduction of sulfur-containing moieties (thioethers, sulfoxides, and sulfones) has yielded compounds with promising activity against significant plant pathogens.[7]
Experimental Data Summary: Antibacterial Activity
| Compound ID | Target Pathogen | EC50 (mg/L) | Reference Compound | EC50 (mg/L) | Source |
| Sulfone/Sulfoxide Series | Xanthomonas oryzae pv. oryzae (Xoo) | 40 - 78 | Thiodiazole copper | 87 | [7] |
| Thioether Series | Ralstonia solanacearum | Generally lower than sulfones | Bismerthiazol | 124 | [7] |
Analysis and Structure-Activity Relationship (SAR):
Many of the synthesized sulfur-containing derivatives displayed higher antibacterial activity than the commercial bactericides thiodiazole copper and bismerthiazol.[7] An interesting SAR trend emerged:
-
Against Xoo : Compounds containing sulfone or sulfoxide groups were generally more potent than the corresponding thioether compounds.
-
Against R. solanacearum : The opposite trend was observed, with thioether-containing compounds showing superior activity.[7]
This demonstrates that the oxidation state of the sulfur atom is a key determinant of activity and specificity against different bacterial species, likely influencing the molecule's interaction with distinct bacterial targets.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized methodologies are essential. The following are representative protocols for the bioassays discussed.
Protocol 1: Insecticidal Bioassay (Leaf-Dip Method)
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of acetone or DMF, then dilute with water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired concentrations (e.g., 500, 250, 100 mg/L).
-
Leaf Treatment: Cabbage or cotton leaf discs (approx. 5 cm diameter) are dipped into the test solutions for 10-15 seconds and then allowed to air dry on a wire rack. Control discs are treated with the solvent-surfactant solution only.
-
Insect Infestation: Place the dried leaf discs into individual Petri dishes lined with moistened filter paper. Introduce ten 3rd-instar larvae of the target insect (e.g., Plutella xylostella) into each dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 16:8h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae after 48-72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Calculate the mortality rate and, if multiple concentrations are tested, determine the LC50 value using Probit analysis.
Caption: Workflow for the insecticidal leaf-dip bioassay.
Protocol 2: Herbicidal Bioassay (Post-Emergence Greenhouse Assay)
-
Plant Cultivation: Grow seeds of test weeds (e.g., Amaranthus retroflexus) and crops in plastic pots containing a sterilized soil mix in a greenhouse.
-
Compound Application: When the weeds reach the 2-3 leaf stage, spray the test compounds, formulated as an emulsifiable concentrate or wettable powder, at a specific application rate (e.g., 37.5 g a.i./hm²).
-
Treatment and Control: Use a cabinet sprayer to ensure uniform application. A control group is sprayed with a blank formulation lacking the active ingredient.
-
Observation: Keep the treated plants in the greenhouse under standard conditions for 14-21 days.
-
Efficacy Assessment: Visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete death). Alternatively, measure the fresh weight of the above-ground parts of the plants and compare it to the control group to calculate the percent inhibition.
-
Data Analysis: Determine the inhibition rate and, if applicable, calculate the ED50 value (the dose required to cause 50% inhibition of growth).
Protocol 3: Antibacterial Bioassay (Turbidimeter Test)
-
Bacterial Culture: Prepare a nutrient broth (e.g., Luria-Bertani) and inoculate it with the target bacterium (e.g., Xoo). Incubate in a shaker until the logarithmic growth phase is reached.
-
Preparation of Test Plates: In a 96-well microtiter plate, add a specific volume of nutrient broth to each well.
-
Serial Dilution: Add the test compound solution to the first column of wells and perform a two-fold serial dilution across the plate to create a concentration gradient.
-
Inoculation: Add a standardized bacterial suspension to each well. Include positive (bactericide) and negative (solvent) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 28°C) for 24-48 hours.
-
Measurement: Measure the optical density (OD) at 600 nm using a microplate reader. The OD is proportional to bacterial growth.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the EC50 value (the concentration that inhibits 50% of bacterial growth) by regression analysis.
Conclusion and Future Outlook
The this compound scaffold is a remarkably fruitful platform for the discovery of novel bioactive compounds. The derivatization strategies explored have yielded potent insecticidal, herbicidal, and antibacterial agents.
-
Insecticides: The incorporation of a 1,3,4-oxadiazole ring is a highly effective strategy, with the electronic properties of the terminal phenyl ring being a key driver of potency.
-
Herbicides: Phenylpyridine derivatives have shown exceptional post-emergence activity, surpassing commercial standards in some cases. Steric hindrance on the terminal ring appears to be a critical negative factor for activity.
-
Bactericides: The introduction of sulfur-containing moieties is a promising avenue, with the oxidation state of the sulfur atom allowing for the fine-tuning of activity and selectivity against different plant pathogens.
Future research should focus on elucidating the precise modes of action for the most promising derivatives. For instance, identifying the specific protein targets for the novel insecticidal and herbicidal compounds could enable more rational, target-based design of next-generation analogues. Furthermore, toxicological and environmental fate studies will be crucial for advancing these lead compounds toward potential commercial development. The versatility of the TFMP core structure ensures that it will remain a high-interest scaffold in the ongoing search for effective and safe crop protection and therapeutic agents.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
For researchers at the forefront of drug discovery and development, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management of chemical reagents, particularly novel and reactive compounds, is not merely a regulatory hurdle but a fundamental aspect of scientific excellence. This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, ensuring the protection of laboratory personnel and the environment.
Part 1: Core Directive - Hazard Identification & Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, a risk assessment based on structurally similar compounds dictates a cautious and conservative approach. The molecule combines a halogenated pyridine ring with a trifluoromethyl group, chemical motifs that require careful management.
Anticipated Hazard Profile:
Based on data from analogous compounds such as 2-Chloro-5-(trifluoromethyl)pyridine and 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone, the following hazards should be assumed:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation and may cause severe burns.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if dust or aerosols are inhaled.[1][6]
-
Environmental Hazard: Halogenated organic compounds can be persistent and harmful to aquatic life with long-lasting effects.[7]
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | [8] |
| Molecular Weight | 223.00 g/mol | [8] |
| Appearance | Solid (Assumed) | N/A |
| Melting Point/Range | 29 - 33 °C (for 2-Chloro-5-(trifluoromethyl)pyridine) | [1] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A robust PPE protocol is non-negotiable. The causality is simple: creating effective barriers between the researcher and the chemical agent is the most direct way to prevent exposure.
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended during waste consolidation or spill cleanup.[9]
-
Eye and Face Protection: Chemical safety goggles are mandatory. When handling larger quantities or during procedures with a risk of splashing, a full face shield must be worn over the goggles.[4]
-
Body Protection: A flame-retardant laboratory coat should be worn and kept fully fastened. Ensure it is laundered professionally and not taken home.[9]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation. If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][5]
Part 3: Spill Management Protocol
An accidental release requires a swift, predetermined response to mitigate exposure and contamination.
For Small Spills (<1g):
-
Alert & Isolate: Immediately alert colleagues in the area. Restrict access to the spill zone.
-
Contain & Absorb: Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, Chemizorb®, or dry sand.[10] Avoid raising dust.
-
Collect Waste: Carefully scoop the absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
For Large Spills (>1g):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and your lab supervisor.
-
Secure the Area: Close the laboratory doors and post a warning sign. Do not re-enter.
-
Await Professional Response: Do not attempt to clean up a large spill yourself. Allow the trained EHS team to manage the incident.
Part 4: Step-by-Step Disposal Procedures
The guiding principle for disposing of this compound is that it must be treated as halogenated organic hazardous waste .[11] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[6][12]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocol for Waste Handling:
-
Waste Segregation: Designate a specific waste stream for this compound and any materials contaminated by it. It must be kept separate from non-halogenated solvent waste to avoid costly and complex disposal procedures.[9][11]
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is in good condition, has a screw-top cap, and is known to be compatible with chlorinated and fluorinated organic compounds.[13]
-
Labeling: Immediately upon adding the first piece of waste, affix a "Hazardous Waste" tag provided by your EHS department. Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present.[10]
-
Waste Collection:
-
Solid Waste: Collect unadulterated solid waste, contaminated gloves, weigh boats, and pipette tips in a designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a container designated for halogenated organic liquid waste.
-
Empty Containers: The original reagent bottle is not "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone). Collect this rinsate as hazardous liquid waste.[10]
-
-
Storage: Keep the sealed waste container in a designated Satellite Accumulation Area within the lab. This area should provide secondary containment and be away from heat sources or incompatible materials like strong oxidizing agents.[5][14]
-
Final Disposal: Once the container is nearly full (do not exceed 90% capacity), submit a chemical waste collection request to your institution's EHS department. They will ensure the waste is transported to a licensed facility for proper disposal, which for this class of compound is typically high-temperature incineration.[12][15]
Part 5: Emergency Exposure Procedures
In the event of an accidental exposure, immediate action is critical.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, seek emergency medical help.[1][16]
-
Skin Contact: Remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. An emergency shower should be used for large-area contact. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these rigorous, well-documented procedures, you uphold the highest standards of laboratory safety, ensuring that your innovative research does not come at the cost of personal or environmental well-being.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | C9H3ClF6O | CID 53414982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. PubChemLite - 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone (C8H5ClF3NO) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. benchchem.com [benchchem.com]
- 13. coleparmer.com [coleparmer.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. merckmillipore.com [merckmillipore.com]
Personal protective equipment for handling 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
Comprehensive Safety Guide: Handling 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling this compound. As a halogenated pyridine derivative, this compound requires stringent handling procedures to mitigate significant health risks. This document moves beyond a simple checklist to explain the causality behind each safety measure, empowering you to work with confidence and security.
Hazard Assessment & Risk Profile: Understanding the "Why"
This compound is an organic intermediate where the combination of a pyridine ring, a chloro- group, and a trifluoromethyl- group suggests potential for high biological activity and associated hazards. While specific toxicological data for this exact compound is limited, authoritative data for structurally similar chemicals indicates significant risks.[1][2][3][4] The primary dangers stem from its corrosive nature and acute toxicity.
All handling procedures must be based on the assumption that this compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][3][4]
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Hazard Statement | Rationale & Implication |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion could lead to serious health consequences. Strict hygiene and containment are paramount.[1][3] |
| Skin Corrosion (Sub-category 1B) | H314: Causes severe skin burns and eye damage | Direct contact can cause immediate and severe tissue damage. Appropriate gloves and body protection are non-negotiable.[1][3][4] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Splashes pose an extreme risk to vision. Chemical goggles and a face shield are mandatory.[5] |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. All work must be conducted within a certified chemical fume hood.[6] |
Engineering Controls: Your First and Most Critical Line of Defense
Personal Protective Equipment (PPE) is the last line of defense; your primary protection comes from robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must occur within a properly functioning and certified laboratory chemical fume hood.[6][7][8] This is the most effective way to prevent inhalation of potentially harmful vapors or dusts.
-
Emergency Stations: An emergency eyewash unit and a safety shower must be located within a 10-second, unobstructed travel distance from the work area.[6][7] Verify their functionality before beginning any work.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE selection must be deliberate and based on the specific hazards of this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Justification |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standard, worn in combination with a full-face shield.[2][3] | Protects against splashes and airborne particles that can cause severe, irreversible eye damage. Goggles provide a seal; the face shield protects the rest of the face. |
| Hand Protection | Butyl rubber or heavyweight neoprene gloves.[7] | While nitrile gloves are common in labs, halogenated aromatic compounds can permeate them. Butyl rubber offers superior resistance to this chemical class.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Nitrile gloves are not recommended for prolonged contact.[7] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat.[9] | Provides a barrier against accidental spills and skin contact. Ensure clothing fully covers the legs and wear closed-toe shoes.[6] |
| Respiratory Protection | Not required when all work is performed within a certified chemical fume hood. | For spill cleanup outside a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary. This requires medical clearance, formal training, and fit-testing.[2][7] |
Standard Operating Procedure (SOP) for Safe Handling
This step-by-step workflow is designed as a self-validating system to ensure safety at every stage of handling.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation & Pre-Handling Checks:
-
Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Ensure the designated work area is clean and uncluttered.
-
Prepare a spill kit containing an appropriate absorbent material (e.g., vermiculite or sand), waste bags, and forceps.[7]
-
-
Donning PPE:
-
Put on your lab coat, followed by chemical safety goggles.
-
Put on your face shield.
-
Finally, don the correct chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Compound:
-
Doffing PPE and Hygiene:
-
Remove gloves first, peeling them off without touching the outer surface.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Dispose of all single-use PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[10]
-
Emergency Protocols: Spill & Exposure Management
Accidents require a calm, swift, and correct response.
Caption: Decision-making workflow for chemical spills.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][11] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3][12] Rinse the mouth with water and seek immediate medical attention.[2][11]
Waste Disposal & Decontamination
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and regulatory compliance.
-
Waste Collection: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6][7]
-
Disposal Procedure: The waste container must be disposed of through your institution's Environmental Health & Safety (EH&S) office or an approved hazardous waste contractor.[2] Never dispose of this chemical down the drain or in regular trash.[5][11]
-
Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood, with the rinsate collected as hazardous waste. Subsequently, wash the glassware with soap and water.
By integrating these expert-validated protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | C9H3ClF6O | CID 53414982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
